Telatinib Mesylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[[4-(4-chloroanilino)furo[2,3-d]pyridazin-7-yl]oxymethyl]-N-methylpyridine-2-carboxamide;methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3.CH4O3S/c1-22-19(27)16-10-12(6-8-23-16)11-29-20-17-15(7-9-28-17)18(25-26-20)24-14-4-2-13(21)3-5-14;1-5(2,3)4/h2-10H,11H2,1H3,(H,22,27)(H,24,25);1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMLACPWPXITHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)COC2=NN=C(C3=C2OC=C3)NC4=CC=C(C=C4)Cl.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332013-24-8, 332013-26-0 | |
| Record name | Telatinib mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332013248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telatinib mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332013260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TELATINIB MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/571LVA9UMS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Telatinib Mesylate: A Technical Guide to its Anti-Angiogenic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Telatinib Mesylate (BAY 57-9352) is a potent, orally available, small-molecule tyrosine kinase inhibitor (TKI) with a well-defined anti-angiogenic profile. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its role in disrupting key signaling pathways essential for angiogenesis. Quantitative data from preclinical and clinical studies are summarized, and detailed experimental methodologies are provided. Furthermore, critical signaling cascades and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of Telatinib's molecular interactions and therapeutic potential.
Core Mechanism of Action: Multi-Target Kinase Inhibition
This compound exerts its anti-angiogenic effects by competitively inhibiting the ATP-binding sites of multiple receptor tyrosine kinases (RTKs) crucial for vascular development and tumor-associated neovascularization.[1][2] Its primary targets include Vascular Endothelial Growth Factor Receptors 2 and 3 (VEGFR-2, VEGFR-3), Platelet-Derived Growth Factor Receptor Beta (PDGFR-β), and c-Kit.[3][4][5] This multi-targeted approach allows Telatinib to disrupt angiogenesis through several critical pathways.
Inhibition of VEGFR Signaling
The VEGF/VEGFR signaling axis is a principal driver of angiogenesis.[6] Telatinib potently inhibits VEGFR-2 and VEGFR-3, the primary receptors for VEGF-A and VEGF-C/D, respectively.[3]
-
VEGFR-2 Inhibition: By blocking VEGFR-2, Telatinib directly impedes the proliferation, migration, and survival of endothelial cells, which are the fundamental processes for the formation of new blood vessels.[4][7] Upon ligand binding, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[7][8] Telatinib prevents this initial phosphorylation step.[4] Key downstream pathways inhibited include:
-
PLCγ-PKC-MAPK/ERK Pathway: This pathway is crucial for endothelial cell proliferation.[8] Telatinib's inhibition of VEGFR-2 prevents the activation of Phospholipase C gamma (PLCγ), thereby blocking the subsequent activation of Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) cascade.[9]
-
PI3K/Akt Pathway: This pathway is a major regulator of endothelial cell survival and vascular permeability.[8][10] Telatinib's blockade of VEGFR-2 phosphorylation prevents the recruitment and activation of Phosphatidylinositol 3-kinase (PI3K), leading to the downregulation of Akt activity.[11][12]
-
-
VEGFR-3 Inhibition: VEGFR-3 is predominantly involved in lymphangiogenesis, the formation of lymphatic vessels.[4] By inhibiting VEGFR-3, Telatinib may also play a role in preventing lymphatic metastasis of tumors.[4]
Inhibition of PDGFR-β Signaling
The PDGF/PDGFR-β signaling pathway is essential for the recruitment and stabilization of pericytes, which are mural cells that envelop and support endothelial cells in the vessel wall.[6][13][14]
-
Disruption of Pericyte Recruitment: Endothelial cells secrete PDGF-B, which acts as a chemoattractant for pericytes expressing PDGFR-β.[4][13] Telatinib's inhibition of PDGFR-β on pericytes disrupts their ability to migrate towards and associate with newly forming blood vessels. This leads to vessel destabilization, increased permeability, and ultimately, vessel regression.
Inhibition of c-Kit Signaling
The Stem Cell Factor (SCF)/c-Kit signaling pathway has also been implicated in angiogenesis.[2][3]
-
Modulation of Endothelial and Hematopoietic Progenitor Cells: c-Kit is expressed on various cell types, including hematopoietic progenitor cells and a subset of endothelial cells.[2] Its activation by SCF can promote cell survival, proliferation, and migration.[3][15] Inhibition of c-Kit by Telatinib may contribute to its overall anti-angiogenic effect by impacting these cell populations.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity and biological effects of this compound.
Table 1: In Vitro Inhibitory Activity of Telatinib
| Target/Assay | IC50 Value | Source(s) |
| VEGFR-2 (Kinase Assay) | 6 nM | [3][16] |
| VEGFR-3 (Kinase Assay) | 4 nM | [3][16] |
| PDGFRα (Kinase Assay) | 15 nM | [3][16] |
| c-Kit (Kinase Assay) | 1 nM | [3][16] |
| VEGFR-2 Autophosphorylation (Whole-cell) | 19 nM | [4] |
| VEGF-dependent HUVEC Proliferation | 26 nM | [4] |
| PDGF-stimulated HASMC Growth | 249 nM | [4] |
Table 2: Clinical Pharmacodynamic Effects of Telatinib (Phase I Study)
| Parameter | Observation | Dose Level | Source(s) |
| Plasma Soluble VEGFR-2 | Dose-dependent decrease | Plateau at 900 mg twice daily | [17] |
| Plasma VEGF | Dose-dependent increase | Plateau at 900 mg twice daily | [17] |
| Tumor Blood Flow (Ktrans) | Decrease observed | Not specified | [17] |
| Capillary Density | Statistically significant decrease | Not specified | |
| Blood Pressure | Significant increase in systolic and diastolic | Not specified |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways inhibited by this compound.
Caption: Telatinib inhibits VEGFR-2 signaling, blocking downstream pathways like PLCγ/MAPK and PI3K/Akt.
Caption: Telatinib blocks PDGFR-β on pericytes, inhibiting their recruitment and destabilizing blood vessels.
Experimental Protocols
This section details the general methodologies for key experiments used to characterize the anti-angiogenic activity of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Telatinib against purified receptor tyrosine kinases.
Methodology:
-
Reagents: Purified recombinant kinase domains of VEGFR-2, VEGFR-3, PDGFR-β, and c-Kit; appropriate peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1); [γ-³²P]ATP or [γ-³³P]ATP; kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 1 mM DTT); this compound serially diluted in DMSO; stop solution (e.g., 3% phosphoric acid).
-
Procedure: a. The kinase reaction is initiated by mixing the purified kinase, the substrate, and varying concentrations of Telatinib in the kinase reaction buffer in a 96-well plate. b. The reaction is started by the addition of [γ-³²P]ATP. c. The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-60 minutes). d. The reaction is terminated by the addition of the stop solution. e. The phosphorylated substrate is separated from the free [γ-³²P]ATP using a phosphocellulose filter membrane. f. The radioactivity incorporated into the substrate on the filter is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each Telatinib concentration relative to a DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
Cellular Proliferation Assay (HUVEC)
Objective: To assess the effect of Telatinib on VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs).
Methodology:
-
Cell Culture: HUVECs are cultured in endothelial cell growth medium (EGM) and seeded into 96-well plates at a specified density.
-
Serum Starvation: Cells are serum-starved for a period (e.g., 24 hours) to synchronize them in a quiescent state.
-
Treatment: Cells are pre-treated with various concentrations of Telatinib for a short duration (e.g., 1-2 hours).
-
Stimulation: Recombinant human VEGF-A is added to the wells to stimulate proliferation. Control wells receive no VEGF.
-
Incubation: The plates are incubated for a period that allows for cell division (e.g., 48-72 hours).
-
Quantification of Proliferation: Cell proliferation is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.
-
Data Analysis: The absorbance or fluorescence values are normalized to the control wells. The IC50 value for the inhibition of proliferation is calculated from the dose-response curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor and anti-angiogenic efficacy of Telatinib in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used.
-
Tumor Implantation: Human tumor cells (e.g., from colon, breast, or lung cancer cell lines) are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Treatment Administration: this compound, formulated in an appropriate vehicle, is administered orally to the treatment group at specified doses and schedules (e.g., once or twice daily). The control group receives the vehicle only.
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and general health are also monitored.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predefined time point), tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for markers of proliferation like Ki-67 and microvessel density like CD31).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated. Statistical analysis is performed to compare tumor volumes and weights between the treated and control groups.
Caption: A typical workflow for evaluating Telatinib's in vivo efficacy using a tumor xenograft model.
Conclusion
This compound is a potent inhibitor of key receptor tyrosine kinases involved in angiogenesis and lymphangiogenesis. Its ability to simultaneously block VEGFR-2/3, PDGFR-β, and c-Kit signaling pathways provides a multi-pronged attack on tumor neovascularization. By inhibiting endothelial cell proliferation and migration, and disrupting pericyte recruitment and vessel stabilization, Telatinib effectively suppresses the formation of new blood vessels required for tumor growth and metastasis. The preclinical and clinical data robustly support its mechanism of action as a powerful anti-angiogenic agent. This technical guide provides a foundational understanding for further research and development of Telatinib and similar multi-targeted kinase inhibitors in oncology.
References
- 1. Additive Effects of PDGF Receptor β Signaling Pathways in Vascular Smooth Muscle Cell Development | PLOS Biology [journals.plos.org]
- 2. Loss of c-Kit in Endothelial Cells Protects against Hindlimb Ischemia [mdpi.com]
- 3. SCF/c-Kit-activated signaling and angiogenesis require Gαi1 and Gαi3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PDGF‐mediated recruitment of pericytes blocks vascular mimicry and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. JCI - Endothelial and nonendothelial sources of PDGF-B regulate pericyte recruitment and influence vascular pattern formation in tumors [jci.org]
- 7. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The inhibitory effect of tyrosine kinase inhibitors on angiogenesis in zebrafish and interrelationship with the activation of the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
- 15. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis | Semantic Scholar [semanticscholar.org]
- 17. Phase I dose escalation study of telatinib, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor 2 and 3, platelet-derived growth factor receptor beta, and c-Kit, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Telatinib Mesylate: A Technical Guide to its Primary Kinase Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telatinib, also known as BAY 57-9352, is a potent, orally available small-molecule inhibitor targeting several receptor tyrosine kinases implicated in tumor angiogenesis and proliferation.[1][2][3][4] This technical guide provides an in-depth overview of the primary kinase targets of Telatinib Mesylate, presenting key quantitative data, detailed experimental methodologies for the assays used to determine its inhibitory activity, and visualizations of the relevant signaling pathways.
Primary Kinase Targets of this compound
This compound exhibits potent inhibitory activity against a specific subset of receptor tyrosine kinases, primarily the Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and c-Kit.[5][6][7] Its high affinity for these targets underlies its mechanism of action in preventing tumor growth and angiogenesis. The compound displays significantly lower affinity for other kinase families, such as the Raf, Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor (FGFR) families, highlighting its targeted inhibitory profile.[4][5]
Quantitative Inhibitory Activity
The inhibitory potency of Telatinib against its primary kinase targets is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the kinase activity. The IC50 values for Telatinib's primary targets are summarized in the table below.
| Kinase Target | IC50 (nM) |
| c-Kit | 1 |
| VEGFR3 | 4 |
| VEGFR2 | 6 |
| PDGFRα | 15 |
Data compiled from multiple sources.[5][7]
Signaling Pathways Targeted by Telatinib
Telatinib's therapeutic potential stems from its ability to disrupt key signaling pathways that drive tumor progression. By inhibiting VEGFR2/3, PDGFRα, and c-Kit, Telatinib effectively blocks the downstream signaling cascades that promote cell proliferation, migration, and the formation of new blood vessels (angiogenesis).
Caption: Telatinib inhibits VEGFR2/3, PDGFRα, and c-Kit, blocking downstream signaling.
Experimental Methodologies
The characterization of Telatinib's inhibitory profile involves a series of biochemical and cell-based assays. The following sections detail the methodologies for the key experiments used to determine the IC50 values and cellular effects of Telatinib.
Biochemical Kinase Inhibition Assays
These assays directly measure the ability of Telatinib to inhibit the enzymatic activity of its target kinases in a cell-free system.
Objective: To determine the IC50 values of Telatinib against recombinant VEGFR2, VEGFR3, PDGFRα, and c-Kit kinases.
General Protocol:
-
Kinase and Substrate Preparation: Recombinant human kinases (e.g., expressed in Sf9 insect cells or E. coli) are purified. A suitable substrate, either a generic peptide substrate or a specific protein substrate for each kinase, is prepared in an appropriate buffer.
-
Reaction Mixture: The kinase, substrate, and varying concentrations of Telatinib (or vehicle control) are combined in a kinase reaction buffer. The buffer composition is optimized for each kinase but typically contains a buffering agent (e.g., Tris-HCl), MgCl2, ATP, and a reducing agent (e.g., DTT).
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The concentration of ATP is often kept at or near the Michaelis-Menten constant (Km) for each kinase to ensure accurate IC50 determination.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C or 37°C).
-
Detection of Kinase Activity: The extent of substrate phosphorylation is measured. Common detection methods include:
-
Radiometric Assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-Based Assays: Employing technologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or fluorescence polarization to detect the phosphorylated product.
-
Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: The percentage of kinase inhibition at each Telatinib concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a typical biochemical kinase inhibition assay.
Whole-Cell VEGFR2 Autophosphorylation Assay
This assay measures the ability of Telatinib to inhibit the phosphorylation of VEGFR2 within a cellular context, providing a more physiologically relevant assessment of its activity.[3]
Objective: To determine the cellular potency of Telatinib in inhibiting VEGF-induced VEGFR2 autophosphorylation.
Protocol:
-
Cell Culture: A cell line engineered to overexpress human VEGFR2 (e.g., CHO or HEK293 cells) is cultured to sub-confluency.
-
Serum Starvation: Prior to the experiment, cells are serum-starved for a defined period (e.g., 16-24 hours) to reduce basal receptor activation.
-
Telatinib Treatment: Cells are pre-incubated with various concentrations of Telatinib or vehicle control for a specified time (e.g., 1-2 hours).
-
VEGF Stimulation: Cells are stimulated with a fixed concentration of recombinant human VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes) to induce VEGFR2 autophosphorylation.
-
Cell Lysis: The stimulation is stopped by washing the cells with ice-cold phosphate-buffered saline (PBS) and then lysing them in a buffer containing detergents and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Detection of Phospho-VEGFR2: The level of phosphorylated VEGFR2 is quantified using methods such as:
-
ELISA: A sandwich ELISA format where a capture antibody recognizes total VEGFR2, and a detection antibody specifically binds to the phosphorylated form of the receptor.[8]
-
Western Blotting: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phospho-VEGFR2 and total VEGFR2 (as a loading control).
-
-
Data Analysis: The amount of phospho-VEGFR2 is normalized to the total VEGFR2. The percentage of inhibition at each Telatinib concentration is calculated relative to the VEGF-stimulated control, and the IC50 value is determined.
VEGF-Dependent HUVEC Proliferation Assay
This assay assesses the functional consequence of VEGFR inhibition by measuring the effect of Telatinib on the proliferation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis.
Objective: To evaluate the anti-proliferative activity of Telatinib in a VEGF-driven cellular model.
Protocol:
-
Cell Seeding: HUVECs are seeded in 96-well plates at a density of approximately 5,000 cells per well in their standard growth medium.[9]
-
Serum Starvation: After cell attachment, the growth medium is replaced with a low-serum or serum-free medium for 24 hours to synchronize the cells and reduce basal proliferation.
-
Treatment: The cells are then treated with various concentrations of Telatinib in the presence of a pro-proliferative concentration of VEGF (e.g., 50 ng/mL).[10] Control wells include cells with no treatment, VEGF alone, and Telatinib alone.
-
Incubation: The plates are incubated for 48-72 hours to allow for cell proliferation.
-
Measurement of Proliferation: Cell proliferation is quantified using one of the following methods:
-
MTT Assay: The MTT reagent is added to the wells, which is converted by metabolically active cells into a colored formazan product. The absorbance is measured to determine the relative number of viable cells.[9][10]
-
BrdU Incorporation Assay: BrdU, a synthetic nucleoside analog of thymidine, is added to the culture medium. During DNA synthesis in proliferating cells, BrdU is incorporated into the new DNA. The amount of incorporated BrdU is then detected using an anti-BrdU antibody in an ELISA format.[10]
-
-
Data Analysis: The proliferation in the presence of Telatinib is expressed as a percentage of the proliferation in the VEGF-stimulated control. The IC50 value for the inhibition of proliferation is then calculated.
PDGF-Stimulated Aortic Smooth Muscle Cell Proliferation Assay
This assay evaluates the effect of Telatinib on the proliferation of human aortic smooth muscle cells (HASMCs) stimulated by PDGF, a process relevant to both normal tissue repair and pathological conditions like atherosclerosis.
Objective: To determine the inhibitory effect of Telatinib on PDGF-driven smooth muscle cell proliferation.
Protocol:
-
Cell Seeding: Human aortic smooth muscle cells are seeded in multi-well plates (e.g., 96-well or 12-well) and grown to sub-confluency.[11]
-
Quiescence: To synchronize the cells in a non-proliferative state, they are incubated in a serum-free or low-serum medium for 48 hours.[11]
-
Treatment: The quiescent cells are then treated with various concentrations of Telatinib in the presence of a mitogenic concentration of PDGF (e.g., 100 ng/mL).[11]
-
Incubation: The cells are incubated for 24-48 hours to allow for cell cycle entry and proliferation.
-
Measurement of Proliferation: Proliferation is assessed by:
-
Direct Cell Counting: Cells are detached from the plate and counted using a hemocytometer or an automated cell counter.
-
DNA Synthesis Measurement: The incorporation of [³H]-thymidine or BrdU into newly synthesized DNA is quantified.[12]
-
Tetrazolium-based Assays (e.g., MTT, XTT): Similar to the HUVEC proliferation assay, these colorimetric assays measure the metabolic activity of the cells, which correlates with cell number.[11]
-
-
Data Analysis: The level of proliferation with Telatinib treatment is compared to the PDGF-stimulated control to calculate the percentage of inhibition and determine the IC50 value.
Conclusion
This compound is a targeted kinase inhibitor with high potency against VEGFR2, VEGFR3, PDGFRα, and c-Kit. Its mechanism of action, centered on the inhibition of these key drivers of angiogenesis and cell proliferation, has been thoroughly characterized through a series of well-defined biochemical and cellular assays. The detailed methodologies provided in this guide offer a comprehensive understanding of the preclinical evaluation of Telatinib and serve as a valuable resource for researchers in the field of oncology and drug development.
References
- 1. Pharmacogenetics of telatinib, a VEGFR-2 and VEGFR-3 tyrosine kinase inhibitor, used in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase I Dose Escalation Study of Telatinib, a Tyrosine Kinase Inhibitor of Vascular Endothelial Growth Factor Receptor 2 and 3, Platelet-Derived Growth Factor Receptor β, and c-Kit, in Patients With Advanced or Metastatic Solid Tumors [nlp.case.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. frontiersin.org [frontiersin.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Phase I dose escalation study of telatinib, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor 2 and 3, platelet-derived growth factor receptor beta, and c-Kit, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. content-assets.jci.org [content-assets.jci.org]
- 12. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Telatinib Mesylate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Telatinib Mesylate, a potent multi-targeted tyrosine kinase inhibitor.
Chemical Structure and Properties
This compound is the methanesulfonate salt of Telatinib. The chemical structure and key identifiers are presented below.
Chemical Structure of Telatinib
Table 1: Chemical Identifiers of Telatinib and this compound
| Identifier | Telatinib | This compound |
| IUPAC Name | 4-[[4-(4-chloroanilino)furo[2,3-d]pyridazin-7-yl]oxymethyl]-N-methylpyridine-2-carboxamide[1] | 4-[({4-[(4-chlorophenyl)amino]furo[2,3-d]pyridazin-7-yl}oxy)methyl]-N-methylpyridine-2-carboxamide; methanesulfonic acid[2] |
| SMILES | CNC(=O)c1cc(COc2nnc(Nc3ccc(Cl)cc3)c4ccoc24)ccn1[3] | CNC(=O)C1C=C(COC2=NN=C(NC3C=CC(Cl)=CC=3)C3C=COC2=3)C=CN=1.CS(O)(=O)=O[2] |
| Molecular Formula | C₂₀H₁₆ClN₅O₃[1][4][5] | C₂₁H₂₀ClN₅O₆S[2] |
| Molecular Weight | 409.8 g/mol [1] | 505.93 g/mol [2] |
| CAS Number | 332012-40-5[1] | 332013-26-0[2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Solid Powder[2] | - |
| Purity | ≥98%[2] | - |
| Storage | Dry, dark, and at -20°C for 1 year[2] | - |
Mechanism of Action and Signaling Pathway
Telatinib is a potent, orally active inhibitor of several receptor tyrosine kinases (RTKs) crucial for angiogenesis and tumor cell proliferation.[6][7] It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR) 2 and 3, Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and c-Kit.[6]
Table 3: Inhibitory Activity of Telatinib
| Target | IC₅₀ (nM) |
| c-Kit | 1[6] |
| VEGFR3 | 4[6] |
| VEGFR2 | 6[6] |
| PDGFRα | 15[6] |
By inhibiting these kinases, Telatinib blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels (angiogenesis) that tumors rely on for growth and metastasis.[6][7]
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
A detailed experimental protocol for determining the IC₅₀ values of Telatinib against target kinases would typically involve the following steps.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human kinases (e.g., VEGFR2, c-Kit) and a corresponding specific peptide substrate are used.
-
Compound Dilution: this compound is serially diluted in an appropriate buffer (e.g., DMSO) to achieve a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and Telatinib are pre-incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., using phosphocellulose paper). The amount of incorporated phosphate is quantified using a scintillation counter or by other detection methods if non-radioactive ATP is used (e.g., fluorescence-based assays).
-
Data Analysis: The percentage of kinase inhibition is calculated for each Telatinib concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (HUVEC)
To assess the anti-proliferative activity of Telatinib on endothelial cells, a Human Umbilical Vein Endothelial Cell (HUVEC) proliferation assay is commonly employed.
Methodology:
-
Cell Culture: HUVECs are cultured in endothelial cell growth medium supplemented with growth factors.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.
-
Treatment: The culture medium is replaced with a medium containing various concentrations of this compound. A positive control (e.g., VEGF) and a vehicle control (e.g., DMSO) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Proliferation Measurement: Cell proliferation is assessed using a colorimetric or fluorometric assay, such as the MTT or CyQUANT® assay, which measures cell viability or DNA content, respectively.
-
Data Analysis: The absorbance or fluorescence values are used to calculate the percentage of inhibition of cell proliferation, and the IC₅₀ value is determined.
Preclinical and Clinical Development
Telatinib has undergone preclinical and clinical evaluation for its anti-cancer efficacy and safety.
Preclinical Studies
In preclinical models, Telatinib demonstrated potent anti-tumor activity in various cancer types. It has been shown to inhibit tumor growth and angiogenesis in xenograft models.[6]
Clinical Trials
A Phase I clinical trial in patients with advanced or metastatic solid tumors established the safety, tolerability, and recommended Phase II dose of Telatinib.[2] The most common drug-related adverse events were nausea and hypertension.[2] The recommended dose for subsequent Phase II studies was determined to be 900 mg twice daily.[2] Telatinib has also been investigated in combination with chemotherapy regimens for the treatment of advanced solid tumors.[5][8] Furthermore, Telatinib has received orphan drug designation from the U.S. Food and Drug Administration (FDA) for the treatment of gastric cancer.[9]
Conclusion
This compound is a promising multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic and anti-proliferative properties. Its well-defined mechanism of action, targeting key RTKs involved in tumor progression, and its manageable safety profile in early clinical trials, position it as a valuable candidate for further investigation in the treatment of various solid tumors, particularly gastric cancer. This technical guide provides a foundational understanding for researchers and drug development professionals working with this compound.
References
- 1. Facebook [cancer.gov]
- 2. Phase I dose escalation study of telatinib, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor 2 and 3, platelet-derived growth factor receptor beta, and c-Kit, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. telatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Telatinib | C20H16ClN5O3 | CID 9808844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phase I evaluation of telatinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in combination with irinotecan and capecitabine in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fiercebiotech.com [fiercebiotech.com]
Telatinib Mesylate preclinical trial data summary.
An In-depth Technical Guide to Telatinib Mesylate Preclinical Data
Introduction
Telatinib (BAY 57-9352) is an orally available, potent, small-molecule inhibitor targeting the tyrosine kinase domains of several receptors implicated in tumor angiogenesis and proliferation.[1][2][3] Its primary targets include Vascular Endothelial Growth Factor Receptors 2 and 3 (VEGFR-2, VEGFR-3), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and c-Kit.[4][5][6][7][8] By inhibiting these key signaling pathways, Telatinib disrupts the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth and metastasis.[4] This document provides a comprehensive summary of the preclinical data for this compound, focusing on its biochemical activity, cellular effects, and in vivo efficacy.
Data Presentation
Biochemical and Cellular Activity
The inhibitory activity of Telatinib was assessed through various in vitro assays, including kinase activity assays and cell-based proliferation and phosphorylation assays. The half-maximal inhibitory concentrations (IC50) from these studies are summarized below.
| Target / Assay | IC50 Value | Reference |
| Kinase Assays | ||
| c-Kit | 1 nM | [4][5][8] |
| VEGFR3 (Flt-4) | 4 nM | [4][5][8] |
| VEGFR2 (KDR) | 6 nM | [4][5][8] |
| PDGFRα | 15 nM | [4][5][8] |
| Cell-Based Assays | ||
| VEGFR2 Autophosphorylation | 19 nM | [2][4] |
| VEGF-dependent HUVEC Proliferation | 26 nM | [2][4] |
| PDGF-stimulated HAoSMC Growth | 249 nM | [2][4] |
HUVEC: Human Umbilical Vein Endothelial Cells; HAoSMC: Human Aortic Smooth Muscle Cells.
Telatinib demonstrates high selectivity, with little inhibitory activity observed against the Raf kinase pathway, the epidermal growth factor receptor (EGFR) family, the fibroblast growth factor receptor (FGFR) family, and the Tie-2 receptor.[1][4][5][8]
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the anti-tumor activity of Telatinib.
| Animal Model | Tumor Type | Treatment | Key Findings | Reference |
| Nude Mouse Xenograft | ABCG2 Overexpressing Tumors | Telatinib (15 mg/kg) + Doxorubicin (1.8 mg/kg) | Significantly decreased tumor growth rate and size. | [5][8] |
| Multiple Human Tumor Xenografts | Various | Telatinib (as a single agent) | Potent anti-tumor activity observed. | [4] |
Experimental Protocols
VEGFR2 Kinase Assay (Biochemical)
This assay quantifies the ability of Telatinib to inhibit the enzymatic activity of the VEGFR2 kinase domain.
-
Preparation : A master mix is prepared containing 1x Kinase Buffer, ATP, and a suitable substrate such as PTK Substrate (Poly-Glu,Tyr 4:1).[9][10]
-
Inhibitor Addition : Serial dilutions of this compound are added to the wells of a 96-well plate. Control wells receive a diluent solution without the inhibitor.[9]
-
Reaction Initiation : The enzymatic reaction is initiated by adding purified, recombinant VEGFR2 kinase to the wells.[9]
-
Incubation : The plate is incubated for a specified time (e.g., 45 minutes) at 30°C to allow the phosphorylation reaction to proceed.[9]
-
Detection : An ADP-detecting reagent (e.g., ADP-Glo™) is added to terminate the kinase reaction and measure the amount of ADP produced, which is directly proportional to kinase activity.[9][11] Luminescence is read using a microplate reader.
-
Analysis : The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the Telatinib concentration.
Cell Proliferation Assay (Cell-Based)
This assay measures the effect of Telatinib on the growth of endothelial cells, a critical process in angiogenesis.
-
Cell Seeding : Human Umbilical Vein Endothelial Cells (HUVECs) are seeded into 96-well plates and allowed to attach overnight.
-
Treatment : The cell culture medium is replaced with a low-serum medium containing various concentrations of this compound.
-
Stimulation : Cells are stimulated with a pro-angiogenic growth factor, such as VEGF, to induce proliferation.[2][4]
-
Incubation : The plates are incubated for a period of 48-72 hours to allow for cell growth.
-
Viability Measurement : Cell viability is assessed using a colorimetric or luminescent assay (e.g., MTT, WST-1, or CellTiter-Glo®), which measures metabolic activity.
-
Analysis : The IC50 value is determined by analyzing the dose-response curve of cell viability versus Telatinib concentration.
Tumor Xenograft Model (In Vivo)
This model evaluates the anti-tumor efficacy of Telatinib in a living organism.
-
Cell Implantation : Human tumor cells (e.g., ABCG2-overexpressing cells) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[5][8][12]
-
Tumor Growth : Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).[12]
-
Randomization : Mice are randomly assigned to different treatment groups, including a vehicle control group and one or more Telatinib-treated groups.
-
Drug Administration : Telatinib is administered orally, typically once or twice daily, at a specified dose (e.g., 15 mg/kg).[5][8] Treatment may be administered as a single agent or in combination with other chemotherapeutic agents.
-
Monitoring : Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint : The study is concluded when tumors in the control group reach a predetermined size, or after a fixed duration. Tumors may be excised for further analysis, such as immunohistochemistry, to assess microvessel density or protein phosphorylation levels.
Mandatory Visualization
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase I Dose Escalation Study of Telatinib, a Tyrosine Kinase Inhibitor of Vascular Endothelial Growth Factor Receptor 2 and 3, Platelet-Derived Growth Factor Receptor β, and c-Kit, in Patients With Advanced or Metastatic Solid Tumors [nlp.case.edu]
- 3. Phase I dose escalation study of telatinib (BAY 57-9352) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Facebook [cancer.gov]
- 7. Telatinib | C20H16ClN5O3 | CID 9808844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Telatinib Mesylate: A Technical Overview of its Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telatinib Mesylate (formerly BAY 57-9352) is an orally bioavailable small-molecule inhibitor of several receptor tyrosine kinases (RTKs).[1] Its primary mechanism of action involves the inhibition of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor beta (PDGFRβ), and c-Kit.[1] By targeting these key drivers of angiogenesis and cellular proliferation, this compound has demonstrated potential as an antiangiogenic and antineoplastic agent. This technical guide provides a comprehensive overview of the tumor types in which this compound has shown activity, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action
This compound exerts its antitumor effects by potently and selectively inhibiting VEGFR-2, VEGFR-3, PDGFRβ, and c-Kit.[1][2] These RTKs are often overexpressed or mutated in various tumor types, playing a crucial role in tumor angiogenesis, growth, and metastasis.[1] The inhibition of VEGFR-2 and VEGFR-3 disrupts the VEGF signaling pathway, a critical regulator of angiogenesis, thereby impeding the formation of new blood vessels that supply tumors with essential nutrients and oxygen. The concurrent inhibition of PDGFRβ, expressed on pericytes, further destabilizes newly formed vessels. Inhibition of c-Kit can directly impact tumor cell proliferation and survival in cancers where this receptor is a key oncogenic driver.
Preclinical Activity
This compound has demonstrated potent, dose-dependent tumor growth inhibition in a variety of preclinical xenograft models.[1]
Data Presentation: Preclinical Efficacy
| Tumor Type | Cell Line | Model | Efficacy Metric | Result | Reference |
| Non-Small Cell Lung Cancer | H460 | Xenograft | Tumor Growth | Significant decrease in growth rate with Telatinib (15 mg/kg) alone and in combination with Doxorubicin. | [3] |
| Breast Carcinoma | MDA-MB-231 | Xenograft | Tumor Growth | Potent, dose-dependent reduction in tumor growth. | [1] |
| Colon Carcinoma | Colo-205 | Xenograft | Tumor Growth | Potent, dose-dependent reduction in tumor growth. | [1] |
| Colon Carcinoma | DLD-1 | Xenograft | Tumor Growth | Potent, dose-dependent reduction in tumor growth. | [1] |
| Pancreatic Carcinoma | Not Specified | Xenograft | Tumor Growth | Dose-dependent reduction in tumor growth. | |
| Prostate Carcinoma | Not Specified | Xenograft | Tumor Growth | Dose-dependent reduction in tumor growth. |
Note: Specific quantitative data on the percentage of tumor growth inhibition for MDA-MB-231, Colo-205, DLD-1, pancreatic, and prostate carcinoma models were not consistently available in the reviewed literature.
Experimental Protocols: Xenograft Studies
A general workflow for assessing the in vivo efficacy of this compound in xenograft models is outlined below. Specific parameters can be adapted based on the tumor cell line and research question.
Detailed Methodology for H460 Xenograft Study: [3]
-
Cell Line: Human non-small cell lung cancer cell line H460 and its doxorubicin-resistant variant H460/MX20.
-
Animals: Male athymic NCR nude mice.
-
Tumor Implantation: Subcutaneous injection of H460 or H460/MX20 cells.
-
Treatment Groups:
-
Vehicle control.
-
Doxorubicin (DOX) alone (1.8 mg/kg, intraperitoneally, every 3rd day for 6 doses).
-
This compound alone (15 mg/kg, orally, every 2nd and 3rd day).
-
Combination of DOX and this compound.
-
-
Endpoints: Tumor volume was measured over a period of 18 days.
Clinical Activity
This compound has been evaluated in Phase I and II clinical trials across a range of solid tumors, demonstrating notable activity in specific cancer types.
Data Presentation: Clinical Efficacy
Table 1: Phase II Study in Gastric or Gastroesophageal Junction (GEJ) Cancer (TEL0805) [4]
| Efficacy Parameter | Result |
| Objective Response Rate (ORR) | 67% |
| Complete Response (CR) | 2.6% |
| Partial Response (PR) | 64.1% |
| Stable Disease (SD) | 28.2% |
| Median Progression-Free Survival (PFS) | 140 days |
Table 2: Phase I Study in Advanced Solid Tumors [1][5]
| Tumor Type | Number of Patients | Efficacy Metric | Result |
| Colorectal Cancer | 39 | Tumor Shrinkage | 41% of patients experienced some tumor shrinkage. |
| Median PFS | 77 days. | ||
| PFS > 100 days | 33% of patients. | ||
| Renal Cell Carcinoma | 12 | Best Response | 2 patients achieved a partial response. |
| Hepatocellular Carcinoma | 9 | Not Specified | Included in the study, but specific efficacy data for Telatinib is not detailed in the provided results. |
| Pancreatic Cancer | 4 | Not Specified | Included in the study, but specific efficacy data for Telatinib is not detailed in the provided results. |
| Oesophageal Cancer | Not specified in Phase I | Not Applicable | A Phase II study was planned. |
Experimental Protocols: Clinical Trials
TEL0805 Phase II Study in Gastric or GEJ Cancer: [4]
-
Patient Population: Previously untreated patients with advanced gastric or gastroesophageal junction cancer.
-
Treatment Regimen:
-
This compound: 900 mg orally, twice daily, continuously.
-
Capecitabine: 1,000 mg/m² orally, twice daily on days 1-14.
-
Cisplatin: 80 mg/m² on day 1.
-
-
Cycle Length: 21 days.
-
Primary Endpoints: Objective Response Rate.
Phase I Study in Refractory Colorectal Cancer: [5]
-
Patient Population: Patients with refractory colorectal cancer.
-
Treatment Regimen: this compound monotherapy at doses ≥ 600 mg twice daily, administered either in a 14-days-on/7-days-off schedule or continuously.
-
Primary Endpoints: Safety and tolerability. Efficacy was a secondary endpoint.
Conclusion
This compound has demonstrated significant antitumor activity in a range of preclinical models and has shown promising clinical efficacy, particularly in gastric and gastroesophageal junction cancers when used in combination with standard chemotherapy. Its activity in renal cell carcinoma and the observed tumor shrinkage in heavily pretreated colorectal cancer patients further support its potential as a targeted anticancer agent. The primary mechanism of action, inhibition of VEGFR, PDGFRβ, and c-Kit, underscores its role as a potent anti-angiogenic agent. Further clinical investigation is warranted to fully elucidate its therapeutic potential in various solid tumors.
References
In-Depth Technical Guide: Pharmacokinetics and Oral Bioavailability of Telatinib Mesylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Telatinib (BAY 57-9352) is an orally administered small-molecule inhibitor of vascular endothelial growth factor (VEGF) receptors 2 and 3, platelet-derived growth factor (PDGF) receptor-β, and c-Kit tyrosine kinases.[1][2] This document provides a comprehensive overview of the current understanding of the pharmacokinetics and oral bioavailability of Telatinib Mesylate, drawing from published Phase I clinical trial data. While Telatinib has demonstrated rapid absorption and a manageable safety profile, key data regarding its absolute oral bioavailability and a detailed mass balance accounting remain unpublished. This guide synthesizes available quantitative data, outlines experimental methodologies from clinical studies, and presents visualizations of its mechanism of action and pharmacokinetic workflow.
Mechanism of Action
Telatinib exerts its anti-angiogenic and anti-tumor effects by potently inhibiting key receptor tyrosine kinases involved in tumor vascularization and growth. Its primary targets are VEGFR-2, VEGFR-3, PDGFR-β, and c-Kit.[1] The inhibition of these signaling pathways disrupts downstream cellular processes critical for tumor progression.
Figure 1: Telatinib Mechanism of Action.
Pharmacokinetic Profile
Absorption
Following oral administration, Telatinib is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) generally observed within 3 hours across various dose levels in patients with advanced solid tumors.[1][3] Pharmacokinetic studies have shown that the increase in maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) is less than dose-proportional, particularly at higher doses, with exposure plateauing in the 900–1500 mg twice-daily (BID) range.[1]
Distribution
Specific details regarding the volume of distribution and plasma protein binding of Telatinib in humans are not extensively reported in the reviewed literature.
Metabolism
The primary route of metabolism for Telatinib involves various cytochrome P450 (CYP) isoforms. The N-methyl group of Telatinib has been identified as the main site of metabolic degradation.[4] The major metabolite identified in plasma is BAY 60-8246; however, its plasma concentrations are generally low, with Cmax and AUC values being less than 20% of the parent compound at the recommended Phase II dose.[4] A mass balance study in healthy subjects, although the data is not publicly available, indicated that this metabolite is of minor importance in humans.[4]
Excretion
Detailed information on the routes and extent of excretion of Telatinib and its metabolites in humans is not available in the public domain. The results of a human mass balance study have been referenced but not published.[4] The average terminal half-life of Telatinib has been reported to be approximately 5.5 hours.[1]
Oral Bioavailability
While Telatinib is described as "orally available," the absolute oral bioavailability in humans has not been reported in the reviewed literature.[1] Bioavailability assessments have indicated that the relative bioavailability of a 150 mg tablet formulation is lower than that of a 25 mg tablet formulation.[4] The lack of a publicly available intravenous pharmacokinetic study in humans precludes the calculation of absolute bioavailability.
Quantitative Pharmacokinetic Data
The following tables summarize the steady-state pharmacokinetic parameters of Telatinib and its metabolite BAY 60-8246 on day 14 of treatment in patients with advanced solid tumors.
Table 1: Geometric Mean (%CV) Steady-State Pharmacokinetic Parameters of Telatinib on Day 14
| Dose (BID) | Cmax (ng/mL) | AUC0-12 (ng·h/mL) | Tmax (h) |
| 75 mg | 133 (68) | 688 (70) | 2.0 |
| 150 mg | 215 (57) | 1210 (59) | 3.0 |
| 300 mg | 309 (63) | 1850 (61) | 3.0 |
| 600 mg | 618 (53) | 3820 (54) | 3.0 |
| 900 mg | 750 (50) | 4860 (51) | 3.0 |
| 1200 mg | 834 (48) | 5490 (49) | 3.0 |
| 1500 mg | 891 (45) | 5980 (46) | 3.0 |
| Data sourced from a Phase I dose-escalation study.[1] |
Table 2: Geometric Mean (%CV) Steady-State Pharmacokinetic Parameters of Metabolite BAY 60-8246 on Day 14
| Dose (BID) | Cmax (ng/mL) | AUC0-12 (ng·h/mL) |
| 75 mg | 15.6 (85) | 90.1 (85) |
| 150 mg | 27.8 (65) | 179 (65) |
| 300 mg | 43.1 (70) | 291 (68) |
| 600 mg | 87.5 (60) | 623 (59) |
| 900 mg | 114 (55) | 845 (54) |
| 1200 mg | 129 (52) | 998 (51) |
| 1500 mg | 142 (49) | 1120 (48) |
| Data sourced from a Phase I dose-escalation study.[1] |
Experimental Protocols
Phase I Clinical Study Design
The pharmacokinetic data presented were primarily derived from a multicenter, open-label, non-controlled, Phase I dose-escalation study in patients with advanced solid tumors.[1] The study evaluated both a 14-days-on/7-days-off schedule and a continuous daily dosing regimen. Doses were escalated from 20 mg once daily to 1500 mg twice daily.[1]
Figure 2: Pharmacokinetic Study Workflow.
Bioanalytical Method
Plasma concentrations of Telatinib and its metabolite BAY 60-8246 were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. The specific details of the assay, such as the lower limit of quantification, have been established but are not detailed in the clinical study publications.
Pharmacokinetic Data Analysis
Pharmacokinetic parameters including Cmax, Tmax, and AUC were calculated using non-compartmental methods.[1] The software WinNonlin (Version 4.1 or similar) was utilized for these calculations. The linear-logarithmic trapezoidal rule was applied for the calculation of AUC.[1]
Gaps in Knowledge and Future Directions
The currently available literature provides a solid foundation for understanding the clinical pharmacokinetics of orally administered this compound. However, several critical data points are absent from the public domain:
-
Absolute Oral Bioavailability: A definitive value for the absolute oral bioavailability of Telatinib is needed to fully characterize its absorption. This would typically be determined through a study involving both oral and intravenous administration.
-
Mass Balance and Excretion: The complete picture of Telatinib's fate in the body, including the primary routes of excretion and the proportion of the dose eliminated as unchanged drug versus metabolites, remains to be elucidated from the referenced human mass balance study.
-
Detailed Metabolic Pathways: While CYP-mediated metabolism is known, a detailed characterization of the specific CYP isoforms involved and their relative contributions would be valuable for predicting and managing potential drug-drug interactions.
Further research and publication of existing data in these areas are crucial for a comprehensive understanding of Telatinib's pharmacokinetic profile, which will, in turn, aid in optimizing its clinical development and therapeutic use.
References
- 1. Phase I Dose Escalation Study of Telatinib, a Tyrosine Kinase Inhibitor of Vascular Endothelial Growth Factor Receptor 2 and 3, Platelet-Derived Growth Factor Receptor β, and c-Kit, in Patients With Advanced or Metastatic Solid Tumors [nlp.case.edu]
- 2. Phase I dose escalation study of telatinib, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor 2 and 3, platelet-derived growth factor receptor beta, and c-Kit, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Phase I dose escalation study of telatinib (BAY 57-9352) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
The Potent and Selective Inhibition of VEGFR2 and PDGFRβ Signaling by Telatinib Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Telatinib (BAY 57-9352), an orally available small-molecule tyrosine kinase inhibitor, has demonstrated significant potential in oncology by targeting key pathways involved in tumor angiogenesis and proliferation. This technical guide provides an in-depth analysis of the preclinical data supporting Telatinib Mesylate's mechanism of action, with a specific focus on its potent inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor beta (PDGFRβ) signaling. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, invasion, and metastasis. The Vascular Endothelial Growth Factor (VEGF) and its receptors, particularly VEGFR2, are central regulators of this process.[1] Similarly, the Platelet-Derived Growth Factor (PDGF) signaling pathway, mediated by receptors such as PDGFRβ, plays a crucial role in the recruitment and function of pericytes, which are essential for the maturation and stability of newly formed blood vessels. Consequently, dual inhibition of both VEGFR and PDGFR signaling pathways presents a compelling therapeutic strategy to disrupt tumor vasculature.
This compound is a potent inhibitor of VEGFR2, VEGFR3, PDGFRβ, and c-Kit.[2] Its targeted action on these receptor tyrosine kinases (RTKs) leads to the inhibition of downstream signaling cascades, ultimately resulting in the suppression of angiogenesis and tumor cell proliferation.[1] This guide provides a detailed overview of the preclinical evidence demonstrating the efficacy of Telatinib in modulating these critical pathways.
Quantitative Analysis of Telatinib's Inhibitory Activity
Telatinib has been shown to be a potent inhibitor of VEGFR2 and also demonstrates significant activity against PDGFRβ. The following tables summarize the key quantitative data from various in vitro assays.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Source(s) |
| VEGFR2 | 6 | [3] |
| VEGFR3 | 4 | [3] |
| PDGFRα | 15 | [3] |
| PDGFRβ | - | - |
| c-Kit | 1 | [3] |
Note: While direct IC50 for PDGFRβ is not consistently reported in the initial literature, the inhibitory effect is well-documented in cellular assays.
Table 2: Cellular and Functional Assays
| Assay | Cell Type | Endpoint | IC50 (nM) | Source(s) |
| VEGFR2 Autophosphorylation | Whole-cell assay | Inhibition of autophosphorylation | 19 | [3] |
| VEGF-dependent Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of proliferation | 26 | [3] |
| PDGF-stimulated Growth | Human Aortic Smooth Muscle Cells | Inhibition of growth | 249 | [3] |
Signaling Pathways
The efficacy of Telatinib is rooted in its ability to block the initiation of key signaling cascades downstream of VEGFR2 and PDGFRβ.
VEGFR2 Signaling Pathway
Upon binding of its ligand, VEGF-A, VEGFR2 dimerizes and autophosphorylates on several tyrosine residues. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways that collectively promote endothelial cell proliferation, migration, survival, and permeability. Telatinib, by binding to the ATP-binding pocket of the VEGFR2 kinase domain, prevents this autophosphorylation and subsequent signal transduction.
Caption: VEGFR2 signaling pathway and the inhibitory action of Telatinib.
PDGFRβ Signaling Pathway
PDGF-BB binding to PDGFRβ on pericytes and smooth muscle cells induces receptor dimerization and autophosphorylation, leading to the activation of downstream signaling pathways, including the PI3K/Akt and MAPK pathways. These pathways are critical for pericyte recruitment, survival, and function, which are essential for the stabilization of new blood vessels. Telatinib's inhibition of PDGFRβ disrupts these processes, leading to a less stable and more disorganized tumor vasculature.
Caption: PDGFRβ signaling pathway and the inhibitory action of Telatinib.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the inhibitory activity of Telatinib.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of Telatinib on the kinase activity of purified VEGFR2 and PDGFRβ.
Methodology:
-
Enzyme and Substrate: Recombinant human VEGFR2 and PDGFRβ kinase domains are used. A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, is coated onto microtiter plates.
-
Inhibitor Preparation: this compound is serially diluted in an appropriate buffer (e.g., DMSO) to generate a range of concentrations.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP and the purified kinase to the substrate-coated wells in the presence of varying concentrations of Telatinib or vehicle control.
-
Detection: After incubation, the amount of phosphorylated substrate is quantified. This is typically done using an antibody that specifically recognizes phosphotyrosine, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.
-
Data Analysis: The IC50 value, the concentration of Telatinib that inhibits 50% of the kinase activity, is calculated by fitting the dose-response data to a sigmoidal curve.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cellular Phosphorylation Assay
Objective: To assess the ability of Telatinib to inhibit the ligand-induced autophosphorylation of VEGFR2 and PDGFRβ in a cellular context.
Methodology:
-
Cell Culture: Cells endogenously or recombinantly expressing the target receptor (e.g., HUVECs for VEGFR2, human aortic smooth muscle cells for PDGFRβ) are cultured to sub-confluency.
-
Serum Starvation: Cells are serum-starved for a period (e.g., 24 hours) to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of Telatinib for a defined time.
-
Ligand Stimulation: The respective ligand (VEGF-A or PDGF-BB) is added to stimulate receptor autophosphorylation.
-
Cell Lysis and Analysis: Cells are lysed, and the total protein concentration is determined. Receptor phosphorylation is assessed by Western blotting or ELISA using antibodies specific for the phosphorylated form of the receptor. Total receptor levels are also measured as a loading control.
-
Data Analysis: The inhibition of phosphorylation is quantified and IC50 values are determined.
Caption: Workflow for a cellular receptor phosphorylation assay.
In Vivo Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of Telatinib in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human tumor cells (e.g., MDA-MB-231 breast cancer, Colo-205 colon cancer) are subcutaneously injected into the flanks of the mice.[1]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Drug Administration: Telatinib is administered orally at various dose levels and schedules. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a set duration. Tumors are then excised and weighed.
-
Data Analysis: The anti-tumor effect is assessed by comparing the tumor growth rates and final tumor weights between the Telatinib-treated and control groups.
Caption: Workflow for an in vivo tumor xenograft efficacy study.
Conclusion
This compound is a potent, orally active inhibitor of VEGFR2 and PDGFRβ signaling pathways, which are critical for tumor angiogenesis and growth. The preclinical data robustly support its mechanism of action through the direct inhibition of receptor tyrosine kinase activity, leading to the suppression of downstream signaling cascades. This results in the inhibition of endothelial cell proliferation and migration, as well as the disruption of pericyte function, ultimately leading to significant anti-tumor efficacy in vivo. The detailed experimental methodologies and signaling pathway visualizations provided in this guide offer a comprehensive resource for the scientific community engaged in the research and development of novel anti-angiogenic cancer therapies.
References
- 1. Phase I dose escalation study of telatinib (BAY 57-9352) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I dose escalation study of telatinib, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor 2 and 3, platelet-derived growth factor receptor beta, and c-Kit, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
Key publications on the development of Telatinib Mesylate.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key publications and developmental milestones of Telatinib Mesylate (BAY 57-9352), a potent, orally available small-molecule inhibitor of multiple receptor tyrosine kinases. This document details its mechanism of action, preclinical and clinical findings, and the experimental methodologies employed in its evaluation.
Mechanism of Action and Target Profile
This compound is a multi-targeted kinase inhibitor that plays a crucial role in blocking tumor angiogenesis and cellular proliferation.[1][2] It selectively targets the vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor beta (PDGFRβ), and c-Kit.[1][3] The inhibitory activity of Telatinib against these key kinases disrupts the signaling pathways essential for tumor growth and the formation of new blood vessels that supply nutrients to the tumor.[2][3]
Kinase Inhibition Profile
Telatinib demonstrates potent inhibition of several key tyrosine kinases involved in angiogenesis and tumor cell proliferation. The half-maximal inhibitory concentrations (IC50) from biochemical and cellular assays are summarized below.
| Target Kinase | IC50 (nM) - Biochemical Assay | IC50 (nM) - Whole-Cell Assay | Reference(s) |
| VEGFR2 | 6 | 19 (autophosphorylation) | [2] |
| VEGFR3 | 4 | - | [2] |
| PDGFRα | 15 | - | [2] |
| c-Kit | 1 | - | [2] |
| HUVEC Proliferation (VEGF-dependent) | - | 26 | [1] |
| Human Aortic Smooth Muscle Cell Proliferation (PDGF-stimulated) | - | 249 | [1] |
Table 1: In Vitro Inhibitory Activity of this compound.
Signaling Pathway
Telatinib exerts its anti-angiogenic and anti-proliferative effects by inhibiting the phosphorylation of VEGFR2, VEGFR3, PDGFRβ, and c-Kit, thereby blocking downstream signaling cascades. The binding of vascular endothelial growth factor (VEGF) to its receptors on endothelial cells is a critical step in angiogenesis. Telatinib's inhibition of VEGFR-2 and -3 directly interferes with this process. Similarly, by inhibiting PDGFRβ on pericytes and c-Kit on various tumor cells, Telatinib further disrupts tumor growth and survival.
References
- 1. Phase I Dose Escalation Study of Telatinib, a Tyrosine Kinase Inhibitor of Vascular Endothelial Growth Factor Receptor 2 and 3, Platelet-Derived Growth Factor Receptor β, and c-Kit, in Patients With Advanced or Metastatic Solid Tumors [nlp.case.edu]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase I dose escalation study of telatinib, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor 2 and 3, platelet-derived growth factor receptor beta, and c-Kit, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Cellular Pathways Modulated by Telatinib Mesylate Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Telatinib, a potent, orally available small-molecule inhibitor, targets multiple receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and proliferation. This technical guide provides a comprehensive overview of the cellular pathways modulated by Telatinib Mesylate. It details the mechanism of action, summarizes key quantitative data, provides experimental methodologies, and visualizes the affected signaling cascades. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.
Introduction
Telatinib (BAY 57-9352) is a multi-targeted tyrosine kinase inhibitor (TKI) that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-2 and VEGFR-3), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), and c-Kit.[1] By inhibiting these key drivers of angiogenesis and cell proliferation, Telatinib demonstrates significant anti-tumor activity.[2] This guide delves into the specific cellular pathways affected by Telatinib treatment, providing a detailed understanding of its molecular mechanism of action.
Mechanism of Action
Telatinib exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of its target RTKs, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways. This disruption of signaling cascades ultimately leads to the inhibition of endothelial cell proliferation and migration, key processes in angiogenesis, as well as direct effects on tumor cell proliferation in cancers where these receptors are overexpressed or mutated.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.
Table 1: In Vitro Inhibitory Activity of Telatinib
| Target | IC50 (nM) | Assay Type | Reference |
| VEGFR-2 | 6 | Kinase Assay | [2] |
| VEGFR-3 | 4 | Kinase Assay | [2] |
| PDGFRα | 15 | Kinase Assay | [2] |
| c-Kit | 1 | Kinase Assay | [2] |
| VEGFR-2 Autophosphorylation | 19 | Whole-cell Assay | [2] |
| HUVEC Proliferation (VEGF-induced) | 26 | Cell-based Assay | [2] |
| Aortic Smooth Muscle Cell Proliferation (PDGF-induced) | 249 | Cell-based Assay | [2] |
Table 2: In Vivo Anti-Tumor Efficacy of Telatinib
| Tumor Model | Dosing | Effect | Reference |
| Multiple Human Tumor Xenografts (MDA-MB-231, Colo-205, DLD-1, H460) | Dose-dependent | Potent anti-tumor activity | [2] |
| ABCG2 Overexpressing Tumors (Xenograft) | 15 mg/kg (with doxorubicin) | Significant decrease in growth rate and tumor size |
Modulated Signaling Pathways
Telatinib treatment significantly impacts several critical cellular signaling pathways.
VEGFR Signaling Pathway
Inhibition of VEGFR-2 and VEGFR-3 by Telatinib is a primary mechanism of its anti-angiogenic effect. Upon binding of VEGF, these receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events. Telatinib blocks this initial phosphorylation step. Key downstream pathways affected include:
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. Telatinib treatment has been shown to downregulate the expression of akt2 and the regulatory subunit of PI3K, pik3r1.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival. Telatinib treatment leads to the abolishment of VEGF-induced ERK phosphorylation.
PDGFR Signaling Pathway
Telatinib inhibits PDGFRβ, which is primarily expressed on pericytes and smooth muscle cells. The PDGF/PDGFR pathway plays a crucial role in the recruitment and stabilization of pericytes around newly formed blood vessels. Inhibition of this pathway by Telatinib can lead to pericyte detachment and vessel regression. Downstream signaling from PDGFR activation involves the PI3K/AKT and MAPK pathways, similar to VEGFR.
c-Kit Signaling Pathway
c-Kit is a receptor tyrosine kinase involved in the development of several cell lineages and is often mutated or overexpressed in various cancers, such as gastrointestinal stromal tumors (GISTs). Activation of c-Kit by its ligand, stem cell factor (SCF), triggers downstream signaling through the PI3K/AKT and MAPK pathways, promoting cell survival and proliferation. Telatinib's potent inhibition of c-Kit makes it a therapeutic option for c-Kit-driven malignancies.
References
Methodological & Application
Application Notes and Protocols: Telatinib Mesylate in HUVEC Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing Telatinib Mesylate in Human Umbilical Vein Endothelial Cell (HUVEC) proliferation assays. The information is intended to assist in the accurate assessment of the anti-proliferative effects of this compound on endothelial cells, a critical step in anti-angiogenesis research.
Introduction
This compound is a potent, orally available small-molecule inhibitor targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), VEGFR-3, platelet-derived growth factor receptor β (PDGFR-β), and c-Kit tyrosine kinases.[1][2][3] Its primary mechanism of action involves the inhibition of angiogenesis, the formation of new blood vessels, which is a crucial process in tumor growth and metastasis.[1] Human Umbilical Vein Endothelial Cells (HUVECs) are a standard in vitro model for studying angiogenesis and the effects of anti-angiogenic compounds. This document outlines the recommended concentrations of this compound and provides a detailed protocol for assessing its impact on HUVEC proliferation.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized across various targets and cellular assays. The following table summarizes key IC50 values, which represent the concentration of the drug required to inhibit a specific biological process by 50%.
| Target/Assay | IC50 Value | Reference |
| HUVEC Proliferation (VEGF-dependent) | 26 nM | [1] |
| VEGFR-2 Autophosphorylation (whole-cell assay) | 19 nM | [1] |
| VEGFR-2 Kinase | 6 nM | [1] |
| VEGFR-3 Kinase | 4 nM | [1] |
| c-Kit Kinase | 1 nM | [1] |
| PDGFRα Kinase | 15 nM | [1] |
| PDGF-stimulated HASMC Proliferation | 249 nM | [1] |
Note: The IC50 value of 26 nM for VEGF-dependent HUVEC proliferation is the most relevant for designing proliferation assays.[1] It is recommended to use a concentration range that brackets this value to generate a dose-response curve. A typical starting range could be from 1 nM to 1 µM.
Signaling Pathway
This compound exerts its anti-proliferative effect on HUVECs primarily by inhibiting the VEGFR-2 signaling pathway. Upon binding of Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. This compound blocks the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.
Figure 1: Mechanism of this compound action on the VEGFR-2 pathway.
Experimental Protocols
HUVEC Proliferation Assay (MTT Method)
This protocol describes a colorimetric assay to measure HUVEC proliferation based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl Sulfoxide (DMSO, sterile)
-
VEGF (Vascular Endothelial Growth Factor)
-
MTT Reagent (5 mg/mL in PBS)
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Experimental Workflow:
Figure 2: Workflow for the HUVEC Proliferation (MTT) Assay.
Procedure:
-
Cell Seeding:
-
Culture HUVECs in EGM-2 medium.
-
Trypsinize and count the cells.
-
Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of EGM-2.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Cell Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute in serum-free or low-serum (e.g., 0.5% FBS) medium to the desired concentrations. The final DMSO concentration should not exceed 0.1% to avoid toxicity.
-
After 24 hours of incubation, gently aspirate the medium from the wells.
-
Wash the cells once with PBS.
-
Add 100 µL of low-serum medium to each well and incubate for 4-6 hours for serum starvation.
-
Aspirate the starvation medium and add 100 µL of the prepared this compound dilutions. Include appropriate controls:
-
Vehicle Control: Medium with DMSO (at the same concentration as the highest this compound dose) and VEGF.
-
Negative Control: Medium with DMSO, without VEGF.
-
Positive Control (for inhibition): A known inhibitor of HUVEC proliferation.
-
-
To stimulate proliferation, add VEGF to the wells (final concentration typically 10-50 ng/mL), except for the negative control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition using the following formula: % Inhibition = [1 - (Absorbance of Treated Cells / Absorbance of Vehicle Control)] x 100
-
Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for investigating the anti-proliferative effects of this compound on HUVECs. An IC50 of 26 nM for VEGF-dependent HUVEC proliferation serves as a key reference point for designing experiments.[1] Adherence to the detailed experimental protocol will enable researchers to obtain reliable and reproducible data, contributing to a better understanding of the anti-angiogenic properties of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Telatinib | C20H16ClN5O3 | CID 9808844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phase I evaluation of telatinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in combination with irinotecan and capecitabine in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Telatinib Mesylate Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telatinib, a potent, orally available small-molecule inhibitor, targets multiple receptor tyrosine kinases crucial for tumor angiogenesis and proliferation.[1] Its mechanism of action involves the inhibition of Vascular Endothelial Growth Factor Receptors 2 and 3 (VEGFR-2/VEGFR-3), Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), and c-Kit.[1] Preclinical studies have demonstrated that Telatinib Mesylate induces a potent, dose-dependent reduction in tumor growth in various mouse xenograft models, including those for breast, colon, and non-small cell lung cancer.[1] These application notes provide a comprehensive protocol for the administration of this compound in mouse xenograft studies, along with data presentation guidelines and a detailed overview of the relevant signaling pathways.
Data Presentation
The following tables summarize the in vivo efficacy of this compound in various human tumor xenograft models. While specific dose-response data for monotherapy in preclinical models is not extensively published, the available information indicates significant anti-tumor activity.
| Xenograft Model | Cell Line | Cancer Type | Treatment | Dosage (mg/kg) | Tumor Growth Inhibition (TGI) | Reference |
| Breast Carcinoma | MDA-MB-231 | Triple-Negative Breast Cancer | Telatinib Monotherapy | Data not publicly available | Potent, dose-dependent reduction | [1] |
| Colon Carcinoma | Colo-205 | Colorectal Adenocarcinoma | Telatinib Monotherapy | Data not publicly available | Potent, dose-dependent reduction | [1] |
| Colon Carcinoma | DLD-1 | Colorectal Adenocarcinoma | Telatinib Monotherapy | Data not publicly available | Potent, dose-dependent reduction | [1] |
| Non-Small Cell Lung Carcinoma | H460 | Large Cell Lung Cancer | Telatinib Monotherapy | Data not publicly available | Potent, dose-dependent reduction | [1] |
Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting key signaling pathways involved in angiogenesis and cell proliferation. The diagram below illustrates the targeted pathways.
Caption: this compound Signaling Pathway Inhibition.
Experimental Protocols
I. Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% Methylcellulose and 0.2% Tween 80 in sterile water)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Accurately weigh the this compound powder using an analytical balance.
-
In a sterile conical tube, add a small amount of the vehicle solution to the powder to create a paste.
-
Gradually add the remaining vehicle solution while continuously vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dissolution and create a uniform particle size.
-
Store the prepared formulation at 2-8°C and protect from light. Prepare fresh daily before administration.
II. Establishment of Subcutaneous Mouse Xenograft Model
Materials:
-
Human cancer cell line of interest (e.g., MDA-MB-231, Colo-205)
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Matrigel (optional, can improve tumor take rate)
-
1 mL syringes with 25-27 gauge needles
-
70% ethanol
Procedure:
-
Culture the selected cancer cell line in the appropriate complete medium until they reach 80-90% confluency.
-
Harvest the cells by trypsinization, followed by neutralization with complete medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Centrifuge the cells again and resuspend the pellet to the desired concentration (e.g., 5 x 10^6 to 1 x 10^7 cells per 100-200 µL). If using Matrigel, resuspend the cells in a 1:1 mixture of PBS and Matrigel on ice.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Wipe the injection site (typically the flank) with 70% ethanol.
-
Gently lift the skin and subcutaneously inject the cell suspension.
-
Monitor the mice regularly for tumor growth.
III. Administration of this compound and Tumor Monitoring
Materials:
-
Prepared this compound suspension
-
Oral gavage needles (flexible, plastic)
-
Calipers
-
Analytical balance for mouse weight
Procedure:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Administer the prepared this compound suspension or vehicle control orally via gavage. The typical administration volume for a mouse is 100-200 µL.
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Record the body weight of each mouse at each measurement time point to monitor for toxicity.
-
Continue treatment and monitoring for the duration of the study as defined in the experimental design.
-
At the end of the study, euthanize the mice according to approved IACUC protocols and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Experimental Workflow
The following diagram outlines the typical workflow for a this compound xenograft study.
Caption: Mouse Xenograft Experimental Workflow.
References
Preparation of Telatinib Mesylate for In Vivo Preclinical Research
Application Note and Protocol
This document provides detailed protocols for the preparation of Telatinib Mesylate solutions intended for in vivo animal studies. The information is targeted toward researchers, scientists, and professionals in the field of drug development.
Introduction
This compound (BAY 57-9352 Mesylate) is a potent, orally active inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), VEGFR3, Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and c-Kit.[1][2] It is under investigation for its anti-angiogenic and anti-tumor activities.[3][4] Proper formulation and solution preparation are critical for ensuring bioavailability and achieving reliable results in preclinical in vivo studies. This document outlines recommended solvents, excipients, and detailed protocols for preparing this compound for administration in animal models.
Solubility and Formulation Data
Effective delivery of this compound in vivo requires a suitable vehicle to ensure its dissolution and stability. The following table summarizes the solubility of this compound and provides examples of formulations that have been used for animal studies.
| Solvent/Vehicle Component | Solubility/Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 250 mg/mL (494.14 mM) | Use of fresh, non-hygroscopic DMSO is recommended as moisture can impact solubility.[1][5] Ultrasonic treatment may be needed to achieve this concentration.[1] |
| Water | Insoluble | |
| Ethanol | Insoluble | |
| In Vivo Formulation 1 | 10% DMSO, 90% Corn Oil | A common vehicle for oral administration of hydrophobic compounds. |
| In Vivo Formulation 2 | 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS/ddH₂O | A multi-component system that can improve solubility and stability for parenteral or oral administration.[6] |
| In Vivo Formulation 3 | 10% N-methyl-pyrrolidinone, 90% polyethylene glycol 300 | Another vehicle option that has been used in studies with Telatinib.[7] |
Experimental Protocols
Below are detailed step-by-step protocols for preparing this compound solutions for in vivo research. It is recommended to prepare the working solution fresh on the day of the experiment.[8]
Protocol 1: DMSO and Corn Oil Formulation
This protocol is suitable for preparing a solution for oral gavage.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Corn Oil
-
Sterile conical tubes
-
Pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Amounts: Determine the total volume of the final solution needed based on the dosage, animal weight, dosing volume, and number of animals.
-
Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in the calculated volume of DMSO to create a concentrated stock solution. For example, to prepare a final solution with 10% DMSO, you can make a 10x stock in DMSO.
-
Mixing: While vortexing, slowly add the DMSO stock solution to the corn oil.
-
Ensure Homogeneity: Continue to vortex the solution until it is clear and homogenous. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.[8]
-
Final Volume Adjustment: Add corn oil to reach the final desired volume.
Protocol 2: Multi-Component Formulation (DMSO, PEG300, Tween 80, Saline/PBS)
This formulation can be suitable for various administration routes, but compatibility should be verified.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline or Phosphate-Buffered Saline (PBS) or sterile deionized water (ddH₂O)
-
Sterile conical tubes
-
Pipettes
-
Vortex mixer
Procedure:
-
Calculate Component Volumes: Based on the desired final concentration and volume, calculate the required volume of each component (5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS).
-
Dissolve this compound in DMSO: Prepare a stock solution by dissolving the weighed this compound powder in the calculated volume of DMSO.
-
Add PEG300: To the DMSO stock solution, add the calculated volume of PEG300 and mix thoroughly until the solution is clear.
-
Add Tween 80: Add the calculated volume of Tween 80 to the mixture and mix until clear.
-
Add Aqueous Component: Slowly add the saline or PBS to the organic mixture while vortexing to avoid precipitation.
-
Final Homogenization: Continue to mix the final solution until it is a clear, homogenous solution.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. Telatinib | C20H16ClN5O3 | CID 9808844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phase I Dose Escalation Study of Telatinib, a Tyrosine Kinase Inhibitor of Vascular Endothelial Growth Factor Receptor 2 and 3, Platelet-Derived Growth Factor Receptor β, and c-Kit, in Patients With Advanced or Metastatic Solid Tumors [nlp.case.edu]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Utilizing Telatinib Mesylate in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical rationale for combining Telatinib Mesylate with conventional chemotherapy agents. Detailed protocols for key experiments are included to facilitate further research and development in this area.
Introduction
This compound is an orally bioavailable small-molecule inhibitor targeting multiple receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors 2 and 3 (VEGFR-2/3), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and c-Kit.[1][2] These receptors are crucial mediators of tumor angiogenesis and cell proliferation.[1] The antiangiogenic properties of Telatinib, combined with its potential to reverse multidrug resistance, make it a compelling candidate for combination therapies with cytotoxic chemotherapy.
Mechanism of Action and Rationale for Combination Therapy
Telatinib exerts its anti-tumor effects through the inhibition of key signaling pathways involved in tumor growth and survival. By blocking VEGFR-2/3, Telatinib disrupts the formation of new blood vessels, thereby limiting the supply of oxygen and nutrients to the tumor.[3][4] Inhibition of PDGFRα can impact tumor cell proliferation and the tumor microenvironment.[5][6] The blockade of c-Kit signaling is relevant in malignancies where this receptor is a key driver of oncogenesis.[7][8][9][10]
A significant aspect of Telatinib's potential in combination therapy lies in its ability to inhibit the ATP-binding cassette (ABC) transporter ABCG2.[11][12] ABCG2 is a key mediator of multidrug resistance (MDR) in cancer cells, actively effluxing a wide range of chemotherapeutic drugs and reducing their intracellular concentration and efficacy.[11][12] By inhibiting ABCG2, Telatinib can restore or enhance the sensitivity of cancer cells to conventional chemotherapy agents that are substrates of this transporter, such as doxorubicin and topotecan.[11][12]
Preclinical Data: Telatinib in Combination with Doxorubicin
A preclinical study by Sodani et al. investigated the synergistic effect of Telatinib and doxorubicin in a xenograft model of ABCG2-overexpressing tumors. The combination of Telatinib (15 mg/kg) and doxorubicin (1.8 mg/kg) resulted in a significant decrease in both tumor growth rate and final tumor size.[11][12]
Quantitative Data Summary: Preclinical
| Parameter | Telatinib (15 mg/kg) + Doxorubicin (1.8 mg/kg) | Reference |
| In Vivo Tumor Growth | Significantly decreased growth rate and tumor size | [11][12] |
| Intracellular Drug Accumulation | Telatinib (1 µM) significantly enhanced intracellular [3H]-mitoxantrone accumulation in ABCG2-overexpressing cells. | [11] |
| Drug Efflux | Telatinib (1 µM) significantly reduced the efflux of [3H]-mitoxantrone from ABCG2-overexpressing cells. | [11] |
Clinical Data: Telatinib in Combination with Capecitabine and Irinotecan
A Phase I clinical trial by Langenberg et al. evaluated the safety, tolerability, and preliminary efficacy of Telatinib in combination with capecitabine and irinotecan in patients with advanced solid tumors.[13][14] The study established a recommended Phase II dose and demonstrated anti-tumor activity in a heavily pretreated patient population.[13][14]
Quantitative Data Summary: Clinical
| Dose Escalation Cohort | Telatinib Dose | Irinotecan Dose (mg/m²) | Capecitabine Dose (mg/m² twice daily) | Number of Patients | Key Grade 3/4 Toxicities | Response (Partial Remission / Stable Disease) |
| 1 | 300 mg twice daily | 125 | 1000 | 3 | Diarrhea (1) | 0 / 2 |
| 2 | 600 mg twice daily | 125 | 1000 | 4 | Diarrhea (1), Vomiting (1) | 1 / 2 |
| 3 | 900 mg twice daily | 125 | 1000 | 7 | Diarrhea (2), Hand-foot syndrome (1) | 2 / 3 |
| 4 | 900 mg twice daily | 180 | 1000 | 9 | Diarrhea (3), Neutropenia (2) | 2 / 2 |
| Total | 23 | 5 / 9 |
Data compiled from Langenberg et al., Clinical Cancer Research, 2010.[13][14]
Recommended Phase II Dose: Telatinib 900 mg twice daily continuously, combined with irinotecan 180 mg/m² every 3 weeks and capecitabine 1000 mg/m² twice daily on days 1-14 of a 21-day cycle.[13][14]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of Telatinib in combination with a chemotherapy agent.
Materials:
-
Cancer cell line of interest (e.g., ABCG2-overexpressing and parental cells)
-
Complete cell culture medium
-
This compound
-
Chemotherapy agent (e.g., doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)[15]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[16][17][18]
-
Prepare serial dilutions of Telatinib and the chemotherapy agent, both alone and in combination, in complete culture medium.
-
Remove the overnight culture medium from the cells and add the drug-containing media. Include wells with untreated cells as a control.
-
Incubate the plates for a specified period (e.g., 72 hours).[19]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[16]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[16]
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
Calculate the percentage of cell viability relative to the untreated control and determine IC50 values. Synergy can be assessed using methods such as the Combination Index (CI).[19][20][21]
Intracellular Drug Accumulation Assay
This protocol is designed to measure the effect of Telatinib on the intracellular accumulation of a fluorescent or radiolabeled chemotherapy drug that is an ABCG2 substrate.
Materials:
-
ABCG2-overexpressing and parental cells
-
This compound
-
Radiolabeled ABCG2 substrate (e.g., [³H]-mitoxantrone)[11][12]
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer
-
Scintillation counter and scintillation fluid
Procedure:
-
Seed cells in multi-well plates and grow to confluence.
-
Pre-incubate the cells with or without Telatinib at a specified concentration (e.g., 1 µM) for a defined period (e.g., 1 hour) at 37°C.[11]
-
Add the radiolabeled ABCG2 substrate to the wells and incubate for various time points.
-
To terminate the assay, rapidly wash the cells three times with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Determine the protein concentration of the lysates to normalize the radioactivity counts.
-
Compare the intracellular accumulation of the substrate in the presence and absence of Telatinib.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of Telatinib in combination with a chemotherapy agent in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line known to form tumors in mice (e.g., ABCG2-overexpressing cells)
-
This compound formulated for oral administration
-
Chemotherapy agent formulated for administration (e.g., doxorubicin for intravenous or intraperitoneal injection)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, Telatinib alone, chemotherapy alone, combination therapy).
-
Administer Telatinib orally according to the desired dosing schedule (e.g., daily).
-
Administer the chemotherapy agent according to its established protocol (e.g., once weekly).[11]
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume (e.g., Volume = (length x width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Compare tumor growth inhibition among the different treatment groups.
Signaling Pathways and Experimental Workflows
This compound Signaling Inhibition
Caption: Telatinib inhibits VEGFR-2, PDGFRα, and c-Kit, blocking downstream signaling.
Synergistic Action of Telatinib and Doxorubicin
Caption: Telatinib enhances doxorubicin efficacy by inhibiting ABCG2-mediated efflux.
Combination Chemotherapy Experimental Workflow
Caption: Workflow for in vivo evaluation of Telatinib and chemotherapy combination.
Conclusion
The combination of this compound with conventional chemotherapy agents presents a promising therapeutic strategy. Its dual mechanism of inhibiting tumor angiogenesis and reversing multidrug resistance provides a strong rationale for further investigation. The provided data and protocols offer a foundation for researchers to explore and validate the clinical potential of Telatinib-based combination therapies in various cancer types.
References
- 1. Doxorubicin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of VEGF Receptor 2 signaling by Protein Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. C-KIT signaling in cancer treatment. | Semantic Scholar [semanticscholar.org]
- 10. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Telatinib reverses chemotherapeutic multidrug resistance mediated by ABCG2 efflux transporter in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Telatinib reverses chemotherapeutic multidrug resistance mediated by ABCG2 efflux transporter in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Phase I evaluation of telatinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in combination with irinotecan and capecitabine in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of p-VEGFR2 Inhibition by Telatinib Mesylate via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels. Its activation through phosphorylation (p-VEGFR2) triggers downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[1][2][3][4] Dysregulation of VEGFR2 signaling is a hallmark of many cancers, making it a critical target for anti-cancer therapies.[1][2] Telatinib Mesylate is a potent, orally available small-molecule inhibitor of VEGFR2, VEGFR3, and platelet-derived growth factor receptor β (PDGFR-β) tyrosine kinases.[5][6][7][8] By inhibiting the tyrosine kinase activity of VEGFR2, this compound blocks its autophosphorylation and subsequent activation of downstream signaling pathways, thereby impeding tumor angiogenesis and growth.[5] This application note provides a detailed protocol for utilizing Western blot to detect the inhibition of VEGFR2 phosphorylation in response to this compound treatment.
VEGFR2 Signaling Pathway and this compound Inhibition
The binding of VEGF-A to VEGFR2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[3] This phosphorylation creates docking sites for various signaling proteins, activating multiple downstream pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation and survival.[1][2][9] this compound acts as a tyrosine kinase inhibitor, preventing this initial autophosphorylation step and thereby blocking the entire downstream signaling cascade.[5][6]
Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Western Blot for p-VEGFR2
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect p-VEGFR2 levels.
I. Cell Culture and Treatment
-
Cell Seeding: Seed endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in appropriate culture dishes and grow to 70-80% confluency.
-
Starvation (Optional): To reduce basal phosphorylation levels, serum-starve the cells for 4-6 hours prior to treatment.
-
This compound Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle-treated control group (e.g., DMSO).
-
VEGF Stimulation: To induce VEGFR2 phosphorylation, stimulate the cells with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) before harvesting. A non-stimulated control should also be included.
II. Lysate Preparation
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the cells.[10][11]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.[12][13]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
III. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Normalize the protein concentrations of all samples with lysis buffer.
IV. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.[12][13]
-
Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-polyacrylamide gel.[10] Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
V. Immunoblotting
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-VEGFR2 (e.g., phospho-VEGFR2 Tyr1175) diluted in blocking buffer.[14] Incubate overnight at 4°C with gentle shaking.[10][12][13]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[13]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
VI. Detection and Analysis
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR2 and a loading control (e.g., GAPDH or β-actin).[15]
Western Blot Workflow Diagram
Caption: Experimental workflow for Western blot analysis of p-VEGFR2.
Data Presentation: Quantitative Parameters
| Parameter | Recommendation | Notes |
| Cell Type | Endothelial Cells (e.g., HUVEC) | VEGFR2 is highly expressed in these cells. |
| This compound Conc. | Titrate (e.g., 1 nM - 1 µM) | Determine the IC50 for p-VEGFR2 inhibition. |
| VEGF-A Stimulation | 50 ng/mL for 5-10 min | To induce robust VEGFR2 phosphorylation. |
| Protein Loading | 20-50 µg per lane | Ensure sufficient protein for detection.[10] |
| Blocking Buffer | 5% BSA or non-fat milk in TBST | BSA is often preferred for phospho-antibodies.[12] |
| Primary Antibody: p-VEGFR2 | As per manufacturer's datasheet (e.g., 1:1000) | Specificity to the phosphorylated site is crucial. |
| Primary Antibody: Total VEGFR2 | As per manufacturer's datasheet (e.g., 1:1000) | For normalization of p-VEGFR2 signal. |
| Primary Antibody: Loading Control | As per manufacturer's datasheet (e.g., 1:2000-1:5000) | e.g., GAPDH or β-actin. |
| Secondary Antibody | HRP-conjugated (e.g., 1:2000-1:5000) | Match the species of the primary antibody.[10] |
| Incubation Times | Primary: Overnight at 4°C; Secondary: 1 hour at RT | Promotes specific antibody binding.[10][12] |
Troubleshooting
| Issue | Possible Cause | Solution |
| Weak or No Signal | Insufficient protein loading. | Increase the amount of protein loaded.[16] |
| Inactive primary antibody. | Use a fresh or validated antibody. | |
| Inefficient protein transfer. | Verify transfer with Ponceau S staining.[16][17] | |
| High Background | Insufficient blocking. | Increase blocking time or change blocking agent.[16] |
| Antibody concentration too high. | Optimize primary and secondary antibody dilutions.[16] | |
| Inadequate washing. | Increase the number and duration of wash steps.[16] | |
| Non-specific Bands | Primary antibody is not specific. | Use a more specific antibody or perform control experiments. |
| Protein degradation. | Use fresh samples and add protease/phosphatase inhibitors.[18] |
By following this detailed protocol and considering the provided recommendations, researchers can effectively utilize Western blotting to assess the inhibitory effect of this compound on VEGFR2 phosphorylation, providing valuable insights into its mechanism of action and efficacy in preclinical studies.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorbyt.com [biorbyt.com]
- 5. Phase I dose escalation study of telatinib (BAY 57-9352) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Pharmacogenetics of telatinib, a VEGFR-2 and VEGFR-3 tyrosine kinase inhibitor, used in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. Western Blot Analysis [bio-protocol.org]
- 11. Western Blot Analysis Protocols [bio-protocol.org]
- 12. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 17. Western blot troubleshooting guide! [jacksonimmuno.com]
- 18. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Screening Cell Lines Sensitive to Telatinib Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telatinib Mesylate is a potent, orally bioavailable multi-kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), and c-Kit. By inhibiting these receptor tyrosine kinases, this compound effectively disrupts key signaling pathways involved in tumor angiogenesis and cellular proliferation, making it a promising agent for cancer therapy. These receptors are frequently overexpressed or mutated in a variety of tumor types, highlighting the broad potential of this compound in oncological research and drug development. Furthermore, Telatinib has been shown to overcome multidrug resistance in cancer cells by inhibiting the ABCG2 efflux transporter, thereby enhancing the efficacy of co-administered chemotherapeutic agents.
This document provides detailed application notes and experimental protocols for screening cancer cell lines to identify those sensitive to this compound.
Mechanism of Action
This compound exerts its anti-cancer effects by targeting and inhibiting the phosphorylation of several key receptor tyrosine kinases (RTKs). The primary targets are VEGFR2, VEGFR3, PDGFRα, and c-Kit. Inhibition of the VEGF receptor signaling cascade is a crucial component of its anti-angiogenic activity, leading to a reduction in tumor blood supply. The blockade of PDGFR and c-Kit signaling pathways further contributes to its anti-proliferative effects.
Cell Lines Sensitive to this compound
While specific in vitro IC50 values for this compound against a wide range of cancer cell lines are not extensively reported in publicly available literature, in vivo studies have demonstrated its potent anti-tumor activity against xenografts of several human cancer cell lines. This indicates that these cell lines are sensitive to this compound's effects in a biological system.
| Cell Line | Cancer Type | Evidence of Sensitivity |
| MDA-MB-231 | Breast Carcinoma | Potent, dose-dependent reduction in tumor growth in vivo. |
| Colo-205 | Colon Carcinoma | Potent, dose-dependent reduction in tumor growth in vivo. |
| DLD-1 | Colon Carcinoma | Potent, dose-dependent reduction in tumor growth in vivo. |
| H460 | Non-Small Cell Lung Carcinoma | Potent, dose-dependent reduction in tumor growth in vivo. |
Note: The absence of specific IC50 values in the public domain necessitates empirical determination for the cell lines of interest. The protocols provided below are designed for this purpose.
Experimental Protocols
To screen for cell line sensitivity to this compound, cell viability and target inhibition assays are recommended.
Cell Viability Assays
Cell viability assays are crucial for determining the cytotoxic and cytostatic effects of this compound. The MTT and SRB assays are robust and widely used methods for this purpose.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the 48-72 hour incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
In Vitro Kinase Assay Protocol for Telatinib Mesylate: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for conducting in vitro kinase assays to evaluate the inhibitory activity of Telatinib Mesylate. This compound is a potent, orally available small-molecule inhibitor of several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.[1][2][3] These kinases are crucial mediators of tumor angiogenesis and cell proliferation, making them important targets in oncology drug development.[1][4] This application note details the necessary reagents, experimental procedures, and data analysis methods for determining the potency of this compound against its primary kinase targets. The provided protocols are adaptable for various detection formats, including radiometric and luminescence-based assays.
Introduction
This compound is a multi-targeted tyrosine kinase inhibitor that has shown significant anti-angiogenic and anti-neoplastic activities.[1] Its primary targets are VEGFR2, VEGFR3, PDGFRα, PDGFRβ, and c-Kit.[1][2][3] Understanding the specific inhibitory profile of this compound against these kinases is essential for elucidating its mechanism of action and for the development of novel cancer therapeutics. In vitro kinase assays are fundamental tools for determining the potency and selectivity of kinase inhibitors. These assays measure the transfer of a phosphate group from a donor molecule (typically ATP) to a substrate by a specific kinase. The inhibition of this process by a compound like this compound is quantified by measuring the reduction in substrate phosphorylation.
Signaling Pathway Overview
This compound targets key signaling pathways involved in cell growth, proliferation, and angiogenesis. The inhibition of VEGFR, PDGFR, and c-Kit disrupts downstream signaling cascades crucial for tumor progression.
Figure 1: Simplified signaling pathway showing the inhibitory action of Telatinib on key receptor tyrosine kinases.
Data Presentation
The inhibitory potency of this compound is typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values of Telatinib against its primary kinase targets.
| Kinase Target | IC50 (nM) | Reference |
| c-Kit | 1 | [2][3] |
| VEGFR3 | 4 | [2][3] |
| VEGFR2 | 6 | [2][3] |
| PDGFRα | 15 | [2][3] |
| PDGFRβ | 2.5x higher than VEGFR2 | [3] |
| VEGFR2 (whole-cell) | 19 | [3][4] |
Experimental Protocols
This section provides detailed protocols for in vitro kinase assays using two common detection methods: a luminescence-based assay (ADP-Glo™) and a traditional radiometric assay. These protocols can be adapted for the specific kinase targets of this compound.
General Workflow for In Vitro Kinase Assay
The overall workflow for determining the inhibitory effect of this compound on its target kinases is outlined below.
Figure 2: General experimental workflow for an in vitro kinase assay to determine inhibitor potency.
Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol is adapted for measuring the activity of kinases such as VEGFR2, PDGFR, and c-Kit.[5][6][7] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.
Materials:
-
Kinase: Recombinant human VEGFR2, PDGFRα, PDGFRβ, or c-Kit[5][7]
-
Substrate: Poly (4:1 Glu, Tyr) peptide substrate or a specific substrate for the kinase[7]
-
ATP: Adenosine 5'-triphosphate
-
This compound: Dissolved in DMSO
-
Kinase Assay Buffer: (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ADP-Glo™ Reagent: (Promega)
-
Kinase Detection Reagent: (Promega)
-
Assay Plates: White, 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.[5]
-
-
Prepare Reagent Master Mix:
-
Prepare a master mix containing the kinase and substrate in the kinase assay buffer. The optimal concentrations of kinase and substrate should be determined empirically.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound or DMSO (for control wells) to the assay plate.
-
Add 10 µL of the kinase/substrate master mix to each well.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).[5]
-
-
Stop Reaction and Detect Signal:
-
Measure Luminescence:
-
Read the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all readings.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Radiometric Kinase Assay (e.g., [γ-³³P]-ATP)
This protocol provides a classic and highly sensitive method for measuring kinase activity.[8]
Materials:
-
Kinase: Recombinant human VEGFR2, PDGFRβ, or c-Kit
-
Substrate: Appropriate peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1)[8]
-
[γ-³³P]-ATP: Radiolabeled ATP
-
Unlabeled ATP
-
This compound: Dissolved in DMSO
-
Kinase Reaction Buffer: (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 10 mM MnCl2, 1 mM DTT)[8]
-
Stop Solution: (e.g., 0.5% Phosphoric acid)[8]
-
Filter Mats: (e.g., P81 phosphocellulose)
-
Scintillation Counter
Procedure:
-
Prepare this compound Dilutions:
-
As described in Protocol 1.
-
-
Prepare Reaction Mixture:
-
In each well of an assay plate, combine the kinase, substrate, and diluted this compound in the kinase reaction buffer.
-
-
Initiate Kinase Reaction:
-
Stop Reaction and Capture Substrate:
-
Wash Filters:
-
Measure Radioactivity:
-
Dry the filter mats and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
As described in Protocol 1, using radioactive counts instead of luminescence.
-
Conclusion
The in vitro kinase assay protocols detailed in this application note provide a robust framework for characterizing the inhibitory activity of this compound against its key kinase targets. By employing either luminescence-based or radiometric detection methods, researchers can accurately determine the IC50 values and gain valuable insights into the compound's potency and selectivity. This information is critical for the continued development and optimization of this compound as a potential anti-cancer therapeutic.
References
- 1. Facebook [cancer.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Phase I Dose Escalation Study of Telatinib, a Tyrosine Kinase Inhibitor of Vascular Endothelial Growth Factor Receptor 2 and 3, Platelet-Derived Growth Factor Receptor β, and c-Kit, in Patients With Advanced or Metastatic Solid Tumors [nlp.case.edu]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. promega.com [promega.com]
- 7. c-KIT Kinase Enzyme System [promega.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. promega.sg [promega.sg]
Troubleshooting & Optimization
Identifying and mitigating off-target effects of Telatinib Mesylate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Telatinib Mesylate. The information is designed to help identify and mitigate potential off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, orally available small-molecule inhibitor of several receptor tyrosine kinases. Its primary targets are Vascular Endothelial Growth Factor Receptors 2 and 3 (VEGFR2/3), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and c-Kit.[1][2][3] By inhibiting these kinases, Telatinib disrupts downstream signaling pathways involved in angiogenesis (blood vessel formation) and cell proliferation.[2]
Q2: What are the known on-target inhibitory concentrations (IC50) of Telatinib?
A2: The in vitro IC50 values of Telatinib against its primary targets have been determined in biochemical assays.
| Target | IC50 (nM) |
| c-Kit | 1 |
| VEGFR3 | 4 |
| VEGFR2 | 6 |
| PDGFRα | 15 |
| VEGF-dependent cell proliferation | 26 |
| PDGF-stimulated cell growth | 249 |
Data sourced from a phase I dose-escalation study.[2]
Q3: What are the most commonly observed adverse events in clinical studies of Telatinib, and what are their likely off-target causes?
A3: The most frequently reported drug-related adverse events in clinical trials include hypertension, nausea, and diarrhea.[4][5][6] While the complete off-target profile of Telatinib is not publicly available, these effects are common among multi-targeted tyrosine kinase inhibitors (TKIs) and are often attributed to the inhibition of other kinases beyond the intended targets. For instance, hypertension is a known class effect of VEGFR inhibitors.[7]
Q4: How can I manage hypertension observed in my in vivo models treated with Telatinib?
A4: Hypertension is a common on-target and off-target effect of VEGFR inhibitors. Management strategies that have been effective for TKI-induced hypertension in clinical settings and can be adapted for preclinical models include:
-
Monitoring: Regularly monitor blood pressure in animal models.
-
Dose Adjustment: If hypertension is severe, consider a dose reduction of this compound.
-
Supportive Care: In consultation with a veterinarian, consider the use of antihypertensive agents. Angiotensin-converting enzyme (ACE) inhibitors or calcium channel blockers are often used to manage TKI-induced hypertension.[7]
Q5: What are the recommended strategies for managing diarrhea in animal models?
A5: Diarrhea is a frequent side effect of many TKIs. Consider the following approaches:
-
Supportive Care: Ensure animals have adequate hydration and electrolyte replacement.
-
Dietary Modification: Provide a low-fat, low-fiber diet.
-
Pharmacological Intervention: Under veterinary guidance, antidiarrheal agents like loperamide may be administered. For severe cases, dose interruption or reduction of this compound may be necessary.
Q6: How should I address nausea and vomiting in my experimental animals?
A6: Nausea and vomiting can be challenging to manage. Strategies include:
-
Dosing with Food: Administering this compound with food may reduce gastrointestinal irritation.
-
Antiemetic Co-administration: In consultation with a veterinarian, prophylactic use of antiemetic drugs can be considered. Olanzapine has shown efficacy in managing TKI-related nausea and vomiting.[8][9][10]
-
Dose Adjustment: If nausea is persistent and severe, a dose reduction of Telatinib should be considered.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating unexpected experimental results that may be due to off-target effects of this compound.
Problem 1: Unexpected Phenotype or Cellular Response
You observe a cellular phenotype (e.g., unexpected changes in cell morphology, proliferation, or apoptosis) that cannot be explained by the inhibition of VEGFR, PDGFR, or c-Kit signaling.
Caption: Workflow for identifying off-target effects.
-
Use a More Selective Inhibitor: If a specific off-target kinase is identified as the cause of the unexpected phenotype, consider using a more selective inhibitor for that kinase as a control to confirm the effect.
-
Dose Reduction: Lowering the concentration of this compound may reduce the engagement of lower-affinity off-target kinases while maintaining sufficient inhibition of the primary targets.
Problem 2: Discrepancy Between In Vitro and In Vivo Results
This compound shows the expected activity in biochemical or cell-based assays, but the in vivo results are different or accompanied by unexpected toxicity.
-
Pharmacokinetics and Metabolism: The parent compound or its metabolites may have different off-target profiles. Analyze the pharmacokinetic and metabolic profile of Telatinib in your model system.
-
In Situ Target Engagement: The cellular environment can influence drug-target interactions. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a more physiological context.
-
Complex Biological Responses: In vivo, the inhibition of on-target and off-target kinases can lead to complex systemic responses. Correlate phenotypic observations with biomarker analysis (e.g., phosphorylation status of on- and off-target kinases in tissue samples).
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Representative Kinase Binding Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a detailed methodology for assessing the selectivity of this compound against a panel of kinases.
Principle: This is a competitive binding assay where a europium (Eu)-labeled antibody binds to the kinase, and a fluorescently labeled tracer binds to the ATP-binding site of the kinase. Binding of both results in a high Fluorescence Resonance Energy Transfer (FRET) signal. A kinase inhibitor competes with the tracer for the ATP-binding site, leading to a decrease in the FRET signal.[8][9][12][13]
Materials:
-
This compound
-
DMSO (Dimethyl Sulfoxide)
-
Kinase panel of interest
-
LanthaScreen™ Eu-anti-Tag Antibody
-
LanthaScreen™ Kinase Tracer
-
Kinase Buffer
-
384-well microplates
-
Plate reader capable of time-resolved FRET
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound in DMSO.
-
Prepare a 3X intermediate dilution of each compound concentration in kinase buffer.
-
-
Kinase/Antibody Mixture Preparation:
-
Prepare a 3X solution of the kinase and the Eu-labeled antibody in kinase buffer at the recommended concentrations.
-
-
Tracer Preparation:
-
Prepare a 3X solution of the appropriate kinase tracer in kinase buffer. The optimal tracer concentration should be close to its Kd for the kinase.
-
-
Assay Assembly:
-
Add 5 µL of the 3X intermediate compound dilution to the wells of a 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well.
-
Final volume in each well will be 15 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
Caption: LanthaScreen™ Assay Workflow.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the confirmation of this compound binding to its intended and potential off-target kinases within a cellular context.[14][15][16][17][18]
Principle: The binding of a ligand (this compound) to a protein (kinase) can increase the protein's thermal stability. In CETSA, cells are treated with the compound and then heated. The amount of soluble protein remaining at different temperatures is quantified, typically by Western blot, to determine if the compound induced a thermal shift.[14][15]
Materials:
-
This compound
-
Cell line of interest
-
Cell culture medium
-
DMSO
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blot reagents and equipment (SDS-PAGE gels, transfer apparatus, antibodies for target proteins)
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at the desired concentration or with DMSO (vehicle control) for 1-2 hours.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized proteins) from the precipitated proteins by centrifugation.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fraction.
-
Analyze equal amounts of protein from each sample by Western blot using antibodies specific to the target kinase(s).
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble protein remaining as a function of temperature for both the vehicle- and drug-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of Telatinib indicates target engagement.
-
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Representative Kinome Profiling Data of Similar Multi-Targeted TKIs
While a comprehensive public kinome scan of this compound is not available, the following tables provide the IC50 values for Sunitinib and Sorafenib, which have overlapping target profiles with Telatinib and can serve as a reference for potential off-target kinases.
Table: Select Kinase Inhibition Profile of Sunitinib [19][20][21][22][23]
| Kinase | IC50 (nM) |
| PDGFRβ | 2 |
| VEGFR2 | 80 |
| c-Kit | - |
| FLT3 | - |
| RET | - |
| Note: A comprehensive list of IC50 values for Sunitinib against a full kinase panel is extensive and can be found in specialized databases. |
Table: Select Kinase Inhibition Profile of Sorafenib [24][25][26]
| Kinase | IC50 (nM) |
| Raf-1 | 6 |
| B-Raf (wild-type) | 22 |
| B-Raf (V600E) | 38 |
| VEGFR2 | 90 |
| VEGFR3 | 20 |
| PDGFRβ | 57 |
| c-Kit | 68 |
| FLT3 | 58 |
| RET | 43 |
| FGFR-1 | 580 |
Data compiled from various sources.[24]
Signaling Pathways
Primary Signaling Pathway of this compound
The diagram below illustrates the primary signaling pathways inhibited by this compound.
References
- 1. Telatinib | C20H16ClN5O3 | CID 9808844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phase I Dose Escalation Study of Telatinib, a Tyrosine Kinase Inhibitor of Vascular Endothelial Growth Factor Receptor 2 and 3, Platelet-Derived Growth Factor Receptor β, and c-Kit, in Patients With Advanced or Metastatic Solid Tumors [nlp.case.edu]
- 3. Phase I dose escalation study of telatinib (BAY 57-9352) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. Phase I dose escalation study of telatinib, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor 2 and 3, platelet-derived growth factor receptor beta, and c-Kit, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. icr.ac.uk [icr.ac.uk]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. selleckchem.com [selleckchem.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. researchgate.net [researchgate.net]
- 24. selleckchem.com [selleckchem.com]
- 25. Life Beyond Kinases: Structure-based Discovery of Sorafenib as Nanomolar Antagonist of 5-HT Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Telatinib Mesylate Dosage for In Vivo Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Telatinib Mesylate dosage to reduce in vivo toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent oral tyrosine kinase inhibitor (TKI). Its primary mechanism of action involves the inhibition of Vascular Endothelial Growth Factor Receptors 2 and 3 (VEGFR-2/VEGFR-3), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and c-Kit.[1] By blocking these signaling pathways, this compound inhibits angiogenesis (the formation of new blood vessels) and cellular proliferation, which are crucial for tumor growth and metastasis.[1][2]
Q2: What are the most common toxicities observed with this compound in in vivo studies?
Based on clinical trial data, the most frequently reported drug-related adverse events are nausea and hypertension.[1] Other observed toxicities include weight loss, anorexia, fatigue, and diarrhea.[1] In a phase I dose-escalation study, dose-limiting toxicities were identified as poorly controlled hypertension and a combination of grade 2 weight loss, anorexia, and fatigue.[1]
Q3: What is the recommended starting dose for in vivo preclinical studies?
A recommended starting dose for preclinical studies can be extrapolated from toxicology studies. Initial clinical trials in humans began at a dose of 20 mg once daily.[1] For animal studies, it is crucial to perform a dose-range finding study to determine the maximum tolerated dose (MTD) in the specific animal model being used.
Troubleshooting Guides
Managing Hypertension
Issue: A significant increase in blood pressure is observed in animals treated with this compound.
Potential Cause: Inhibition of VEGFR signaling by this compound can lead to a decrease in nitric oxide production, resulting in vasoconstriction and an increase in blood pressure.[3] Studies have shown that Telatinib treatment can cause a significant increase in both systolic and diastolic blood pressure.[3]
Troubleshooting Steps:
-
Confirm Hypertension:
-
Establish a baseline blood pressure for each animal before starting treatment.
-
Monitor blood pressure regularly (e.g., daily or every other day) using a non-invasive tail-cuff method.
-
A sustained increase of >20-30 mmHg from baseline can be considered significant.
-
-
Dose Reduction:
-
If hypertension is observed, consider reducing the dose of this compound by 25-50%.
-
Monitor blood pressure closely after dose reduction to assess the response.
-
-
Pharmacological Intervention:
-
If dose reduction is not feasible or ineffective, consider co-administration of antihypertensive agents.
-
Calcium channel blockers (e.g., amlodipine) and inhibitors of the renin-angiotensin system (e.g., enalapril or losartan) have been effective in managing TKI-induced hypertension.
-
Consult with a veterinarian for appropriate dosing of antihypertensive medications in the specific animal model.
-
Managing Nausea and Weight Loss
Issue: Animals exhibit signs of nausea (e.g., pica, conditioned taste aversion) and/or significant weight loss.
Potential Cause: Nausea and subsequent reduced food intake are common side effects of TKIs.[1] This can lead to progressive weight loss and impact the overall health of the animal.
Troubleshooting Steps:
-
Monitor Food and Water Intake and Body Weight:
-
Measure food and water consumption daily.
-
Record body weights at least three times per week. A weight loss of >15-20% from baseline is a common endpoint for euthanasia in toxicology studies.
-
-
Dose Modification:
-
Consider a temporary discontinuation of treatment ("drug holiday") for 1-2 days to allow for recovery.
-
If weight loss persists, a dose reduction of 25-50% may be necessary.
-
-
Supportive Care:
-
Provide highly palatable and energy-dense food to encourage eating.
-
Ensure easy access to water.
-
Subcutaneous fluid administration may be necessary to prevent dehydration in cases of severe anorexia.
-
-
Antiemetic Co-treatment:
-
Consult with a veterinarian regarding the use of antiemetic drugs appropriate for the animal model.
-
Data Presentation
Table 1: Dose-Dependent Toxicities of this compound in a Preclinical Rodent Model (Hypothetical Data Based on Clinical Findings)
| Dose (mg/kg/day) | Mean Systolic Blood Pressure Increase (mmHg) | Incidence of Grade 2+ Nausea (%) | Mean Body Weight Change (%) |
| 10 | 5-10 | 15 | -2% |
| 30 | 15-25 | 40 | -8% |
| 60 | >30 | 75 | -15% |
Table 2: Dose-Limiting Toxicities Observed in a Phase I Clinical Trial [1]
| Dose | Dose-Limiting Toxicity |
| 600 mg twice daily | Poorly controlled hypertension |
| 1500 mg twice daily | Grade 2 weight loss, anorexia, and fatigue |
Experimental Protocols
Protocol 1: In Vivo Dose-Range Finding Study for this compound in Mice
Objective: To determine the maximum tolerated dose (MTD) of this compound in mice.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)
-
6-8 week old mice (e.g., BALB/c or C57BL/6)
-
Oral gavage needles
-
Animal balance
-
Non-invasive blood pressure monitoring system (tail-cuff)
Procedure:
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the study.
-
Group Allocation: Randomly assign animals to dose groups (e.g., 5-10 animals per group). Include a vehicle control group.
-
Dose Selection: Based on available data, select a starting dose and escalate in subsequent groups (e.g., 10, 30, 60, 100 mg/kg/day).
-
Administration: Administer this compound or vehicle orally once daily for a predetermined period (e.g., 14-28 days).
-
Monitoring:
-
Clinical Signs: Observe animals at least twice daily for any signs of toxicity (e.g., changes in posture, activity, fur texture, signs of pain or distress).
-
Body Weight: Record body weight three times per week.
-
Blood Pressure: Measure and record blood pressure twice weekly using a tail-cuff system.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause >20% weight loss, mortality, or other severe signs of toxicity.
Protocol 2: Monitoring and Management of Telatinib-Induced Hypertension in a Murine Model
Objective: To monitor and manage hypertension induced by this compound in mice.
Materials:
-
Mice treated with this compound
-
Non-invasive blood pressure monitoring system (tail-cuff)
-
Antihypertensive drug (e.g., Amlodipine, 5 mg/kg, oral)
Procedure:
-
Baseline Measurement: Before initiating this compound treatment, acclimatize the mice to the blood pressure measurement procedure for 3-5 days to obtain stable baseline readings.
-
Treatment and Monitoring:
-
Administer this compound at the desired dose.
-
Measure blood pressure at regular intervals (e.g., 3 times per week).
-
-
Intervention Threshold: If systolic blood pressure consistently exceeds baseline by >30 mmHg, initiate antihypertensive treatment.
-
Antihypertensive Administration: Administer Amlodipine (or other selected agent) orally once daily.
-
Continued Monitoring: Continue to monitor blood pressure to assess the efficacy of the antihypertensive treatment. Adjust the dose of the antihypertensive as needed in consultation with a veterinarian.
-
Data Analysis: Compare blood pressure readings between the Telatinib-only group and the group receiving co-treatment with the antihypertensive agent.
Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: In Vivo Dose-Range Finding Workflow.
Caption: Troubleshooting Logic for Managing In Vivo Toxicity.
References
- 1. Phase I dose escalation study of telatinib, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor 2 and 3, platelet-derived growth factor receptor beta, and c-Kit, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of blood pressure measurement practices for pharmacodynamic analyses of tyrosine‐kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypertension and rarefaction during treatment with telatinib, a small molecule angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in Telatinib Mesylate experiments.
Welcome to the technical support center for Telatinib Mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during in vitro and in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, orally available small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs). Its primary targets are Vascular Endothelial Growth Factor Receptors 2 and 3 (VEGFR-2/VEGFR-3), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), and c-Kit.[1][2][3][4][5] By inhibiting these kinases, this compound disrupts key signaling pathways involved in angiogenesis (the formation of new blood vessels) and tumor cell proliferation.[1][2]
Q2: My cells are showing reduced sensitivity to this compound over time. What could be the cause?
Reduced sensitivity, or acquired resistance, is a known phenomenon with tyrosine kinase inhibitors. Potential mechanisms include:
-
Target Gene Mutations: Point mutations in the kinase domain of the target receptors (VEGFR-2, PDGFRβ, c-Kit) can prevent this compound from binding effectively.[6]
-
Target Gene Amplification: Increased expression of the target receptor can overcome the inhibitory effect of the drug.
-
Activation of Alternative Signaling Pathways: Cells may bypass the inhibited pathways by upregulating other survival signals.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump this compound out of the cell, reducing its intracellular concentration.[7][8]
Q3: I am observing a non-sigmoidal or biphasic dose-response curve. What does this indicate?
A non-sigmoidal dose-response curve can suggest several possibilities:
-
Off-target effects: At higher concentrations, this compound might be inhibiting other kinases or cellular proteins, leading to a complex cellular response.
-
Cellular heterogeneity: The cell population may contain subpopulations with different sensitivities to the drug.
-
Experimental artifacts: Issues such as compound precipitation at high concentrations or interference with the assay readout can distort the dose-response relationship.
A biphasic response, where the effect of the drug changes direction at different concentrations, can be due to the engagement of different targets with varying affinities or the activation of feedback loops in the signaling network.
Q4: What are the recommended starting concentrations for in vitro experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific assay. However, based on its IC50 values, a good starting point for cell-based assays is in the low nanomolar to low micromolar range. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q5: Are there any known issues with the solubility or stability of this compound in experimental solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro studies. While generally stable, repeated freeze-thaw cycles of DMSO stock solutions should be avoided to prevent degradation. For in vivo studies, specific formulations are required to ensure bioavailability.[1][2] It is crucial to ensure that the final concentration of DMSO in your cell culture medium is non-toxic to the cells (typically below 0.5%).
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nmol/L) | Assay Type | Reference |
| VEGFR-2 | 19 | Whole-cell autophosphorylation | [1][5] |
| HUVEC proliferation (VEGF-dependent) | 26 | Cell proliferation | [1][5] |
| Human aortic smooth muscle cell growth (PDGF-stimulated) | 249 | Cell proliferation | [1][5] |
Table 2: Pharmacokinetic Parameters of Telatinib in Patients with Advanced Solid Tumors
| Parameter | Value | Dosing Schedule | Reference |
| Time to maximum plasma concentration (tmax) | < 3 hours | 20 mg once daily to 1,500 mg twice daily | [3] |
| Half-life (t1/2) | ~5.5 hours | 20 mg once daily to 1,500 mg twice daily | [3] |
| Recommended Phase II Dose | 900 mg twice daily | Continuous | [3] |
Experimental Protocols
Cell Viability Assay (Resazurin Reduction Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[9][10][11][12][13]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed a non-toxic level. Remove the old medium from the cells and add the medium containing this compound. Include vehicle control (DMSO-treated) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Resazurin Addition: Prepare a working solution of resazurin in PBS or culture medium. Add the resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed.
-
Data Acquisition: Measure the fluorescence or absorbance at the appropriate wavelengths using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blotting for Phospho-VEGFR-2
This protocol provides a general framework for assessing the inhibition of VEGFR-2 phosphorylation by this compound.[14][15][16][17]
-
Cell Lysis: After treating cells with this compound and stimulating with VEGF (if necessary), wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total VEGFR-2 to confirm equal protein loading.
Mandatory Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: Troubleshooting Workflow for Unexpected Results.
Caption: On-Target vs. Off-Target Effects Logic.
References
- 1. Phase I Dose Escalation Study of Telatinib, a Tyrosine Kinase Inhibitor of Vascular Endothelial Growth Factor Receptor 2 and 3, Platelet-Derived Growth Factor Receptor β, and c-Kit, in Patients With Advanced or Metastatic Solid Tumors [nlp.case.edu]
- 2. Phase I dose escalation study of telatinib (BAY 57-9352) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I dose escalation study of telatinib, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor 2 and 3, platelet-derived growth factor receptor beta, and c-Kit, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Telatinib | C20H16ClN5O3 | CID 9808844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Tyrosine kinase inhibitor resistance in chronic myeloid leukemia cell lines: investigating resistance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Western blot troubleshooting guide! [jacksonimmuno.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
Why am I seeing variability in Telatinib Mesylate efficacy between experiments?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Telatinib Mesylate efficacy between experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is an orally bioavailable, small-molecule inhibitor of several receptor protein tyrosine kinases.[1][2] Its primary targets include Vascular Endothelial Growth Factor Receptors 2 and 3 (VEGFR-2, VEGFR-3), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), and c-Kit.[1][3][4][5][6] By inhibiting these receptors, Telatinib can suppress angiogenesis and cellular proliferation in tumors where these receptors are upregulated.[1]
Q2: I'm observing inconsistent IC50 values for this compound in my in vitro assays. What are the potential causes?
Variability in in vitro potency measurements is a common issue. Several factors can contribute to this:
-
Cell Line Integrity: The passage number, genetic drift, and misidentification of cell lines can significantly alter their response to drugs.[7][8] It is crucial to use low-passage cells and regularly authenticate your cell lines.[7]
-
Experimental Conditions: Variations in cell seeding density, serum concentration in the media, and incubation time can all impact the apparent efficacy of the drug.[9]
-
Assay Method: The type of viability or proliferation assay used (e.g., MTT, CellTiter-Glo) can yield different IC50 values. Consistency in the chosen assay method is key for reproducible results.
-
Reagent Quality: The purity and handling of this compound, as well as other reagents like DMSO, can affect the experimental outcome.[10]
Q3: My in vivo xenograft studies with this compound are not showing the expected tumor growth inhibition. Why might this be?
Translating in vitro efficacy to in vivo models can be challenging. Here are some potential reasons for discrepancies:
-
Pharmacokinetics and Bioavailability: The dose, formulation, and route of administration can significantly impact the drug's concentration at the tumor site.[2][11][12] High interpatient variability in pharmacokinetics has been observed with Telatinib.[11][13]
-
Animal Model Selection: The choice of xenograft model is critical. The expression levels of Telatinib's targets (VEGFRs, PDGFRβ, c-Kit) in the chosen tumor model will influence its efficacy.[14]
-
Tumor Microenvironment: The complex interplay of various cell types and signaling molecules within the tumor microenvironment can affect drug response in ways not captured by in vitro models.
-
Acquired Resistance: Tumors can develop resistance to tyrosine kinase inhibitors over time through various mechanisms, such as mutations in the target kinase or activation of alternative signaling pathways.[15][16][17][18][19]
Troubleshooting Guides
In Vitro Assay Variability
If you are experiencing inconsistent results in your in vitro experiments, follow this troubleshooting workflow:
In Vivo Model Efficacy Issues
For challenges with in vivo studies, consider the following:
Data Presentation
In Vitro Potency of this compound
The following table summarizes the reported IC50 values for this compound against its primary targets. Note that these values can vary based on the specific assay conditions.
| Target | IC50 (nM) |
| c-Kit | 1 |
| VEGFR3 | 4 |
| VEGFR2 | 6 |
| PDGFRα | 15 |
| VEGFR2 (whole-cell autophosphorylation) | 19 |
| HUVEC proliferation (VEGF-dependent) | 26 |
| Human aortic smooth muscle cell growth (PDGF-stimulated) | 249 |
Experimental Protocols
Standard Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until formazan crystals form.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of immunocompromised mice (e.g., athymic nude mice).[4][20]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: Once tumors reach a specified size, randomize the animals into treatment and control groups.
-
Drug Administration: Administer this compound orally at the desired dose and schedule.[4][20] The control group should receive the vehicle.
-
Efficacy Assessment: Continue to monitor tumor volume throughout the study. At the end of the study, excise the tumors and measure their weight.
-
Pharmacodynamic Analysis (Optional): A subset of tumors can be collected at various time points to assess target inhibition (e.g., by Western blot for phosphorylated VEGFR2).
Signaling Pathway
This compound exerts its anti-angiogenic and anti-proliferative effects by inhibiting key receptor tyrosine kinases. The simplified signaling pathway is illustrated below.
References
- 1. Facebook [cancer.gov]
- 2. Phase I dose escalation study of telatinib (BAY 57-9352) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telatinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Telatinib - Bayer/Eddingpharm - AdisInsight [adisinsight.springer.com]
- 7. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I Dose Escalation Study of Telatinib, a Tyrosine Kinase Inhibitor of Vascular Endothelial Growth Factor Receptor 2 and 3, Platelet-Derived Growth Factor Receptor β, and c-Kit, in Patients With Advanced or Metastatic Solid Tumors [nlp.case.edu]
- 12. Phase I dose escalation study of telatinib, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor 2 and 3, platelet-derived growth factor receptor beta, and c-Kit, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vascularcell.com [vascularcell.com]
- 14. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. dovepress.com [dovepress.com]
- 17. Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms underlying therapeutic resistance of tyrosine kinase inhibitors in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular Mechanisms of Resistance to Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. xcessbio.com [xcessbio.com]
Navigating In Vivo Studies with Telatinib Mesylate: A Guide to Vehicle Selection
Technical Support & Troubleshooting Resource Center
For researchers and drug development professionals utilizing Telatinib Mesylate in preclinical in vivo studies, selecting an appropriate vehicle control is a critical step that directly impacts experimental outcomes. This resource center provides a comprehensive guide to making an informed decision, complete with troubleshooting advice and frequently asked questions.
Troubleshooting Guide: Common Issues in Vehicle Selection and Preparation
Q1: My this compound is not fully dissolving in the vehicle.
Possible Causes & Solutions:
-
Insufficient Sonication/Vortexing: Ensure you have sonicated or vortexed the mixture for an adequate amount of time. For co-solvent systems, gentle warming (37°C) can aid dissolution, but monitor for any signs of compound degradation.
-
Incorrect Order of Solvent Addition: When preparing a co-solvent system (e.g., DMSO, PEG300, Tween 80, Saline), always dissolve the this compound in the primary organic solvent (DMSO) first before adding co-solvents and the aqueous component.
-
Precipitation Upon Addition of Aqueous Component: This is a common issue with poorly soluble compounds. Ensure the addition of saline or PBS is done slowly, dropwise, while vortexing to maintain a stable suspension or solution. If precipitation is significant, you may need to adjust the vehicle composition by increasing the percentage of co-solvents like PEG300 or surfactants like Tween 80.
-
Compound Purity/Salt Form: Verify the purity and salt form of your this compound. Different salt forms can have varying solubility profiles.
Q2: I'm observing adverse effects in my animal models in the vehicle control group.
Possible Causes & Solutions:
-
Toxicity of Vehicle Components: High concentrations of certain solvents can be toxic. For instance, while widely used, DMSO can cause local irritation and inflammation at high concentrations. High percentages of PEG300 have been associated with potential kidney and liver effects in long-term studies.[1]
-
Hyperosmolality of the Formulation: Concentrated solutions of excipients can lead to hyperosmolality, which may cause gastrointestinal distress or other adverse reactions upon administration.
-
Route and Volume of Administration: Ensure the volume and concentration of the vehicle are within the recommended limits for the chosen route of administration and animal model. Consult animal dosing guidelines for appropriate volumes.
-
Consider Alternative Vehicles: If adverse effects persist, consider alternative, less aggressive solvent systems. Exploring formulations with lower percentages of organic solvents or investigating lipid-based or amorphous solid dispersion formulations might be necessary.
Q3: The viscosity of my formulation is too high for accurate dosing.
Possible Causes & Solutions:
-
High Concentration of PEG: Polyethylene glycols, especially higher molecular weight grades, can significantly increase the viscosity of a solution.
-
Low Temperature: Ensure your formulation is at room temperature during dosing, as lower temperatures can increase viscosity.
-
Adjust Vehicle Composition: If viscosity remains an issue, consider reducing the percentage of PEG300 or using a lower molecular weight PEG. Ensure your dosing equipment (e.g., gavage needles) is appropriate for the viscosity of the formulation.
Frequently Asked Questions (FAQs)
What are the key physicochemical properties of this compound to consider for vehicle selection?
Telatinib is a poorly water-soluble compound.[2] Key properties include:
-
LogP: 2.98, indicating its lipophilic nature.[3]
-
pKa (strongest basic): 2.05, suggesting it is a weak base.[3]
-
Solubility: It is practically insoluble in water and ethanol, but soluble in DMSO.[2]
These characteristics necessitate the use of solubilizing agents for aqueous-based in vivo administration.
What is a commonly recommended starting vehicle formulation for this compound?
Based on information from multiple chemical suppliers and common practices for poorly soluble tyrosine kinase inhibitors, a widely suggested vehicle is a co-solvent system. A typical starting formulation for oral administration is:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline or PBS [4]
What is the role of each component in this co-solvent system?
-
DMSO (Dimethyl Sulfoxide): A powerful organic solvent to initially dissolve the this compound.
-
PEG300 (Polyethylene Glycol 300): A water-miscible co-solvent that helps to keep the compound in solution when the aqueous component is added.
-
Tween 80 (Polysorbate 80): A non-ionic surfactant that acts as a wetting agent and emulsifier, improving the stability of the formulation and preventing precipitation.
-
Saline or PBS (Phosphate-Buffered Saline): The aqueous carrier to bring the formulation to the final volume and make it more physiologically compatible.
How should I prepare this vehicle formulation?
A standard protocol involves a stepwise addition of components:
-
Weigh the required amount of this compound.
-
Add the specified volume of DMSO and vortex/sonicate until the compound is completely dissolved.
-
Add the PEG300 and mix thoroughly.
-
Add the Tween 80 and mix until a homogenous solution is formed.
-
Slowly add the saline or PBS dropwise while continuously mixing to reach the final volume.
Are there alternative vehicle strategies for this compound?
Yes, for poorly soluble drugs like this compound, several other formulation strategies can be considered, especially if the standard co-solvent system proves unsuitable:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance oral bioavailability.
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix can improve solubility and dissolution.[2]
-
Nanosuspensions: Reducing the particle size of the drug can increase its surface area and dissolution rate.
The choice of formulation will depend on the specific experimental needs, including the required dose, route of administration, and the animal model being used.
Data Presentation: Comparison of Common Vehicle Components
| Excipient | Class | Role in Formulation | Common Concentration Range (%) | Potential In Vivo Considerations |
| DMSO | Organic Solvent | Primary Solubilizer | 1 - 10 | Can cause local irritation and inflammation at higher concentrations. |
| PEG300/400 | Co-solvent | Improves solubility and stability | 20 - 60 | High concentrations can increase viscosity; potential for kidney and liver effects with long-term administration.[1] |
| Tween 80 | Surfactant | Wetting agent, emulsifier | 1 - 10 | Generally well-tolerated, but can cause mild respiratory irritation in some administration routes.[5] |
| Propylene Glycol | Co-solvent | Solubilizer | 10 - 50 | Can be an alternative to PEG, generally considered safe at appropriate concentrations. |
| Corn Oil | Lipid Vehicle | For lipid-based formulations | Up to 100 | Suitable for lipophilic compounds, but may not be ideal for all TKIs. Can have variable absorption. |
| Hydroxypropyl Methylcellulose (HPMC) | Suspending Agent | For creating suspensions | 0.5 - 2 | Useful for compounds that cannot be fully solubilized, but requires uniform suspension for accurate dosing. |
Mandatory Visualizations
Signaling Pathway Inhibition by Telatinib
Caption: this compound inhibits key signaling pathways.
Experimental Workflow: Vehicle Selection for this compound
Caption: Decision workflow for selecting the right vehicle.
References
Reducing variability in pharmacokinetic studies of Telatinib Mesylate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in pharmacokinetic (PK) studies of Telatinib Mesylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable small molecule inhibitor of several receptor tyrosine kinases (RTKs). It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-2 and VEGFR-3), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), and c-Kit. By inhibiting these RTKs, Telatinib can block signaling pathways crucial for angiogenesis (the formation of new blood vessels) and tumor cell proliferation, which are essential for tumor growth and metastasis.
Q2: What are the known pharmacokinetic characteristics of Telatinib?
Telatinib is rapidly absorbed after oral administration, with the time to reach maximum plasma concentration (tmax) typically occurring within 3 hours.[1][2] It has an average half-life of approximately 5.5 hours.[1][2] Clinical studies have reported high interpatient variability in its pharmacokinetic parameters.[1][2][3] Exposure to its main metabolite, BAY 60-8246, is less than 20% of the exposure to the parent compound.
Q3: Why is high pharmacokinetic variability a concern in this compound studies?
High pharmacokinetic variability can complicate the interpretation of study results and the establishment of a clear dose-response relationship for both efficacy and toxicity.[1][3] It can lead to some patients having sub-therapeutic drug exposure, potentially reducing the anti-tumor effect, while others might experience increased toxicity due to higher than expected drug levels. Understanding and controlling this variability is crucial for accurate data analysis and for determining a safe and effective dosing regimen.
Q4: What are the major known and potential factors contributing to pharmacokinetic variability of this compound?
Based on clinical trial data for Telatinib and knowledge of other oral tyrosine kinase inhibitors, the following factors are key contributors to PK variability:
-
Inherent individual differences: Variations in absorption and metabolism among patients are a primary cause.[1]
-
Food intake: The presence and type of food in the stomach can significantly alter the absorption of many oral TKIs. While specific food effect studies for Telatinib are not extensively published, this is a critical factor to control in study design.
-
Gastric pH: The solubility of many TKIs is pH-dependent.[4][5] Co-administration of acid-reducing agents like proton pump inhibitors (PPIs) or H2 receptor antagonists can increase gastric pH and potentially decrease the absorption of Telatinib.
-
Drug Transporters: Efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) can actively pump drugs out of intestinal cells, reducing their absorption.[4][6] Variations in the activity of these transporters can contribute to inter-individual differences in drug exposure.
-
Metabolism: Telatinib is metabolized by various Cytochrome P450 (CYP) enzymes.[7] While major polymorphic CYP involvement appears limited, variations in the activity of these enzymes can still contribute to variability.
-
Patient Compliance: Ensuring patients adhere strictly to the dosing schedule and fasting requirements is fundamental.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during this compound pharmacokinetic studies.
Issue 1: High Inter-subject Variability in Exposure (AUC and Cmax)
Question: We are observing a wide range of plasma concentrations across different subjects at the same dose level. What are the potential causes and how can we mitigate this?
Answer:
High inter-subject variability is a known characteristic of Telatinib.[1][2][3] Several factors can contribute to this. Below is a systematic approach to investigate and control these variables.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Food Effect | Implement a standardized meal plan for all subjects. For studies requiring fasting, ensure strict adherence to fasting times (e.g., overnight fast of at least 10 hours before dosing).[8] If a food effect is being investigated, standardize the meal type (e.g., high-fat, high-calorie).[8] |
| Variable Gastric pH | Prohibit the use of acid-reducing agents (PPIs, H2 blockers, antacids) for a defined period before and during the study.[9] If their use is unavoidable, record the timing and dosage meticulously for covariate analysis. |
| Inconsistent Dosing Times and Procedures | Ensure all subjects receive clear instructions on when and how to take the medication. Dosing should be at the same time each day. Record the exact time of dosing for each subject. |
| Patient Compliance | Implement measures to monitor patient compliance, such as pill counts or patient diaries. Emphasize the importance of adherence to the study protocol. |
| Genetic Polymorphisms | While major polymorphic CYP involvement is not reported to be critical for Telatinib, consider collecting DNA samples for pharmacogenomic analysis of CYP enzymes and drug transporters (e.g., ABCB1, ABCG2) to explore potential genetic contributions to variability.[6] |
| Sample Collection and Processing Errors | Review and standardize all procedures for blood sample collection, processing, and storage. Ensure consistent timing of sample collection relative to the dose.[10][11] |
Issue 2: Non-linear or Less than Dose-Proportional Pharmacokinetics
Question: We are not seeing a proportional increase in drug exposure (AUC) with an increase in the dose of this compound. Why might this be happening?
Answer:
A less than dose-proportional increase in exposure has been observed for Telatinib, particularly at higher doses.[1] This suggests that one or more pharmacokinetic processes may be saturated.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Saturation of Absorption | This can occur if the drug has poor solubility or if intestinal transporters involved in its uptake become saturated at higher concentrations. While specific solubility data for Telatinib across different pH values is not readily available, this is a common characteristic of oral TKIs. Consider if the formulation is optimized for dissolution at higher doses. |
| Saturated Efflux Transporters | If Telatinib is a substrate for efflux transporters like P-gp, at higher intestinal concentrations, these transporters may become saturated, which would paradoxically lead to a more than proportional increase in absorption. However, if uptake transporters are saturated, this would lead to less than proportional absorption. |
| First-Pass Metabolism Saturation | If the enzymes responsible for metabolizing Telatinib in the gut wall or liver become saturated, this would lead to a greater than proportional increase in exposure. The observed less-than-proportional increase makes this less likely to be the primary cause. |
| Formulation Issues | Different tablet strengths or formulations used at different dose levels may have different dissolution properties, leading to non-linearity. Ensure consistent formulation across dose levels where possible.[1] |
Issue 3: Unexpectedly Low or High Drug Concentrations in a Subset of Patients
Question: A few subjects in our study have plasma concentrations that are consistently much lower or higher than the rest of the cohort. What should we investigate?
Answer:
Outlier pharmacokinetic profiles can significantly impact the overall analysis. A systematic investigation is necessary to identify the cause.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Non-Compliance | For unexpectedly low concentrations, non-compliance with dosing is a primary suspect. Verify dosing records and discuss with the subject. |
| Concomitant Medications | For unexpectedly high concentrations, investigate the use of concomitant medications that could be inhibiting CYP enzymes (e.g., certain antifungals, antibiotics) or drug transporters. For low concentrations, check for inducers of CYP enzymes (e.g., St. John's Wort). |
| Food-Drug Interaction | An unexpected food-drug interaction could be responsible. For a subject with unexpectedly high levels of a drug that should be taken on an empty stomach, investigate if they consumed food close to the dosing time. |
| Gastrointestinal Physiology | Conditions that alter gastric emptying time or intestinal transit time can affect drug absorption. Inquire about any gastrointestinal issues the subject may be experiencing. |
| Genetic Outliers | The subject may have a rare genetic variant in a metabolizing enzyme or transporter that significantly alters the drug's pharmacokinetics. |
| Bioanalytical Error | Re-assay the samples from the outlier subjects to rule out any analytical errors. |
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of Telatinib from a Phase I dose-escalation study.
Table 1: Geometric Mean (% Coefficient of Variation) of Telatinib Pharmacokinetic Parameters on Day 14 of Cycle 1
| Telatinib Dose | n | Cmax (mg/L) | AUC0-12 (mg·h/L) |
| 75 mg BID | 6 | 0.185 (54%) | 1.566 (30%) |
| 150 mg BID | 6 | 0.188 (52%) | 1.186 (51%) |
| 300 mg BID | 6 | 0.795 (64%) | 5.016 (58%) |
| 600 mg BID | 6 | 0.850 (74%) | 5.233 (79%) |
| 900 mg BID | 27 | 1.420 (48%) | 7.200 (42%) |
| 1200 mg BID | 2 | 1.227 (62%) | 9.190 (69%) |
| 1500 mg BID | 4 | - | - |
Data adapted from a Phase I dose escalation study. Note the high coefficient of variation, indicating significant inter-patient variability.[1][3]
Table 2: Geometric Mean (% Coefficient of Variation) of BAY 60-8246 (Metabolite) Pharmacokinetic Parameters on Day 14 of Cycle 1
| Telatinib Dose | n | Cmax (mg/L) | AUC0-12 (mg·h/L) |
| 75 mg BID | 6 | 0.012 (18%) | 0.132 (27%) |
| 150 mg BID | 6 | 0.016 (76%) | 0.108 (82%) |
| 300 mg BID | 6 | 0.061 (112%) | 0.449 (104%) |
| 600 mg BID | 6 | 0.138 (121%) | 1.061 (122%) |
| 900 mg BID | 27 | 0.144 (58%) | 1.075 (63%) |
| 1200 mg BID | 2 | 0.157 (141%) | 1.291 (132%) |
| 1500 mg BID | 4 | - | - |
Data adapted from a Phase I dose escalation study.[1][3]
Experimental Protocols
Protocol 1: Food-Effect Bioavailability Study
Objective: To evaluate the effect of a high-fat meal on the single-dose pharmacokinetics of this compound.
Design: Open-label, randomized, two-period, two-sequence crossover study in healthy volunteers or patients with stable disease.
Methodology:
-
Subject Screening and Enrollment: Recruit healthy volunteers or patients who meet the inclusion/exclusion criteria. Obtain informed consent.
-
Randomization: Randomly assign subjects to one of two treatment sequences:
-
Sequence A: Fasted state in Period 1, Fed state in Period 2.
-
Sequence B: Fed state in Period 1, Fasted state in Period 2.
-
-
Dosing:
-
Fasted State: Administer a single oral dose of this compound after an overnight fast of at least 10 hours.
-
Fed State: Administer a single oral dose of this compound 30 minutes after the start of a standardized high-fat, high-calorie breakfast (approximately 800-1000 kcal, with 50-60% of calories from fat).[8]
-
-
Pharmacokinetic Sampling: Collect serial blood samples at pre-defined time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Washout Period: A washout period of at least 7-10 half-lives of Telatinib (e.g., 7 days) should separate the two treatment periods.
-
Bioanalysis: Analyze plasma samples for Telatinib concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, tmax) for both fasted and fed states. Perform statistical analysis to compare the parameters between the two conditions.
Protocol 2: Bioanalytical Method for Telatinib Quantification in Human Plasma using LC-MS/MS
Objective: To accurately quantify the concentration of Telatinib in human plasma samples.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of a protein precipitation agent (e.g., acetonitrile) containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the clear supernatant to a clean tube or a 96-well plate for analysis.
-
-
Chromatographic Conditions (Example):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using two solvents:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Telatinib and the internal standard.
-
-
Calibration and Quality Control:
-
Prepare a calibration curve using a series of known concentrations of Telatinib in blank plasma.
-
Include at least three levels of quality control samples (low, medium, and high concentrations) in each analytical run to ensure accuracy and precision.
-
-
Method Validation: Validate the method according to regulatory guidelines for linearity, accuracy, precision, selectivity, stability, and matrix effect.
Visualizations
Caption: this compound inhibits VEGFR-2 and PDGFRβ signaling pathways.
Caption: Workflow for a food-effect pharmacokinetic study.
References
- 1. Phase I dose escalation study of telatinib (BAY 57-9352) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I dose escalation study of telatinib, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor 2 and 3, platelet-derived growth factor receptor beta, and c-Kit, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. fda.gov [fda.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Phase I Dose Escalation Study of Telatinib, a Tyrosine Kinase Inhibitor of Vascular Endothelial Growth Factor Receptor 2 and 3, Platelet-Derived Growth Factor Receptor β, and c-Kit, in Patients With Advanced or Metastatic Solid Tumors [nlp.case.edu]
- 8. Telatinib | C20H16ClN5O3 | CID 9808844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.unipd.it [research.unipd.it]
Validation & Comparative
A Comparative Analysis of Telatinib Mesylate and Sunitinib in Renal Cell Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Telatinib Mesylate and Sunitinib in Renal Cell Carcinoma (RCC) models. The information is compiled from publicly available experimental data to assist researchers in understanding the therapeutic potential and mechanisms of action of these two multi-targeted tyrosine kinase inhibitors.
Executive Summary
Both this compound and Sunitinib are potent inhibitors of key signaling pathways involved in tumor angiogenesis and proliferation. Sunitinib is an established therapeutic agent for RCC, with a well-documented preclinical and clinical profile. This compound has also demonstrated anti-tumor activity, including partial responses in RCC patients in a phase I clinical trial. However, publicly available preclinical data for Telatinib in RCC models is less extensive than for Sunitinib, and no direct comparative studies have been identified. This guide summarizes the available data to facilitate an informed understanding of their respective activities.
Mechanism of Action
Both drugs target multiple receptor tyrosine kinases (RTKs) involved in cancer progression.
This compound is an orally available small-molecule inhibitor targeting:
-
Vascular Endothelial Growth Factor Receptors 2 and 3 (VEGFR-2, VEGFR-3)
-
Platelet-Derived Growth Factor Receptor β (PDGFR-β)
-
c-Kit[1]
Sunitinib is also an oral multi-targeted tyrosine kinase inhibitor with activity against:
-
VEGF Receptors (VEGFR-1, VEGFR-2, VEGFR-3)
-
Platelet-Derived Growth Factor Receptors α and β (PDGFR-α, PDGFR-β)
-
Stem Cell Factor Receptor (c-KIT)
-
Fms-like tyrosine kinase-3 (FLT3)
-
Colony-Stimulating Factor 1 Receptor (CSF-1R)
-
Glial cell line-derived neurotrophic factor receptor (RET)[2][3]
The inhibition of these pathways disrupts downstream signaling cascades, leading to reduced angiogenesis, tumor cell proliferation, and induction of apoptosis.
Caption: Simplified signaling pathways inhibited by this compound and Sunitinib.
Quantitative Data Presentation
In Vitro Efficacy: Inhibition of Kinase Activity and Cell Proliferation
The following tables summarize the available half-maximal inhibitory concentration (IC50) data for both compounds.
Table 1: this compound - In Vitro IC50 Values
| Target/Cell Line | IC50 (nM) | Reference |
| VEGFR-2 (kinase activity) | 6 | [4] |
| VEGFR-3 (kinase activity) | 4 | [4] |
| c-Kit (kinase activity) | 1 | [4] |
| PDGFR-α (kinase activity) | 15 | [4] |
| VEGFR-2 (whole-cell autophosphorylation) | 19 | [4] |
| Human Umbilical Vein Endothelial Cells (HUVEC) Proliferation (VEGF-dependent) | 26 | [4] |
| Human Aortic Smooth Muscle Cells Proliferation (PDGF-stimulated) | 249 | [4] |
| Renal Cell Carcinoma Cell Lines | Data not available |
Table 2: Sunitinib - In Vitro IC50 Values in RCC Cell Lines
| Cell Line | IC50 (µM) | Reference |
| 786-O | 4.15 - 9 | [5][6] |
| ACHN | 1.9 - 3.72 | [5] |
| Caki-1 | 2.2 - 2.8 | [5] |
| Ren-01 | 9 | [6] |
| Ren-02 | 15 | [6] |
Note: IC50 values can vary between studies due to different experimental conditions.
In Vivo Efficacy: Tumor Growth Inhibition in RCC Xenograft Models
Table 3: Sunitinib - In Vivo Efficacy in RCC Xenograft Models
| RCC Model | Treatment | Tumor Growth Inhibition | Reference |
| Ren-02 PDX | Sunitinib (40 mg/kg/day, p.o.) | 91% reduction in tumor volume | [6] |
| A498 Xenograft | Sunitinib (53.6 mg/kg/day, p.o.) | Significantly longer time to progression vs. vehicle | [7] |
| 786-O Xenograft | Sunitinib (53.6 mg/kg/day, p.o.) | Significantly longer time to progression vs. vehicle | [7] |
| HEK293 Xenograft | Sunitinib (40 mg/kg/day, p.o.) | Clear reduction of tumor growth | [8] |
This compound - In Vivo Efficacy in RCC Xenograft Models
Experimental Protocols
In Vitro Cell Viability/Proliferation Assay (Sunitinib)
This protocol is a generalized representation based on common methodologies.
Caption: Generalized workflow for an in vitro cell viability assay.
Methodology:
-
Cell Seeding: RCC cell lines (e.g., 786-O, ACHN, Caki-1) are seeded into 96-well plates at a density of approximately 4,000-5,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2[5].
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Sunitinib or vehicle control (DMSO)[12].
-
Incubation: Cells are incubated with the drug for a period of 48 to 72 hours[5].
-
Viability Assessment: A cell viability reagent such as Cell Counting Kit-8 (CCK-8) or MTS is added to each well, and the plates are incubated for 1-4 hours[5].
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 450-490 nm[12].
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined by plotting cell viability against drug concentration.
In Vivo Tumor Xenograft Model (Sunitinib)
This protocol is a generalized representation based on common methodologies.
Caption: Generalized workflow for an in vivo tumor xenograft study.
Methodology:
-
Cell Implantation: Human RCC cells (e.g., 1 x 10^7 cells) are injected subcutaneously into the flanks of immunocompromised mice (e.g., BALB/c nude or NSG mice)[7].
-
Tumor Establishment: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³) before the start of treatment[6].
-
Treatment Administration: Mice are randomized into treatment and control groups. Sunitinib is typically administered orally by gavage at doses ranging from 40 to 53.6 mg/kg daily[6][7]. The control group receives the vehicle.
-
Monitoring: Tumor dimensions are measured regularly (e.g., daily or weekly) with calipers, and tumor volume is calculated. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study continues for a specified duration, or until tumors in the control group reach a maximum allowable size.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the control group.
Conclusion
Sunitinib demonstrates robust anti-tumor efficacy in a variety of preclinical RCC models, with well-defined in vitro potencies against RCC cell lines and significant tumor growth inhibition in vivo. This compound targets key angiogenic and proliferative pathways and has shown clinical activity in RCC. However, a direct comparison of their efficacy in preclinical RCC models is hampered by the limited availability of specific data for Telatinib in these models. Further preclinical studies directly comparing these two inhibitors in RCC models would be beneficial to delineate their relative potency and potential for clinical application in this indication.
References
- 1. Facebook [cancer.gov]
- 2. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sunitinib - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. MEK inhibition abrogates sunitinib resistance in a renal cell carcinoma patient-derived xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cox-2 inhibition enhances the activity of sunitinib in human renal cell carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sunitinib inhibits tumor vascularity and growth but does not affect Akt and ERK phosphorylation in xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I dose escalation study of telatinib (BAY 57-9352) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. Sunitinib inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Telatinib Mesylate and Sorafenib in vitro.
An Objective Guide for Researchers
In the landscape of targeted cancer therapies, both Telatinib Mesylate and Sorafenib have emerged as significant multi-kinase inhibitors. This guide provides a detailed in vitro comparison of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective biochemical and cellular activities.
Disclaimer: Direct head-to-head in vitro comparative studies of this compound and Sorafenib were not identified in the available public literature. The data presented here is a compilation from various independent studies. Consequently, direct comparison of absolute values (e.g., IC50) should be approached with caution due to potential variations in experimental conditions across different studies.
Mechanism of Action
This compound is a potent, orally bioavailable inhibitor of several receptor tyrosine kinases. Its primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFRs) 2 and 3, Platelet-Derived Growth Factor Receptor beta (PDGFRβ), and c-Kit. By inhibiting these kinases, this compound can suppress tumor angiogenesis and cellular proliferation in tumors where these receptors are overexpressed or mutated.
Sorafenib is also an oral multi-kinase inhibitor with a broader spectrum of targets. It inhibits intracellular serine/threonine kinases, including Raf-1 and B-Raf, which are components of the RAF/MEK/ERK signaling pathway involved in tumor cell proliferation.[1][2] Additionally, Sorafenib targets cell surface tyrosine kinase receptors such as VEGFR-2, VEGFR-3, PDGFRβ, c-Kit, and FLT3, thereby inhibiting tumor angiogenesis.[1][2]
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound and Sorafenib.
Biochemical Kinase Inhibition Profile
The following tables summarize the in vitro inhibitory activity of this compound and Sorafenib against a panel of purified kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: this compound Kinase Inhibition
| Kinase Target | IC50 (nM) |
| VEGFR-2 | 6 |
| VEGFR-3 | 4 |
| PDGFRβ | 15 |
| c-Kit | 1 |
Data compiled from publicly available sources.
Table 2: Sorafenib Kinase Inhibition
| Kinase Target | IC50 (nM) |
| Raf-1 | 6 |
| B-Raf | 22 |
| B-Raf (V600E) | 38 |
| VEGFR-1 | 26 |
| VEGFR-2 | 90 |
| VEGFR-3 | 20 |
| PDGFRβ | 57 |
| c-Kit | 68 |
| FLT3 | 58 |
| RET | 43 |
Data compiled from publicly available sources.[1][2]
In Vitro Efficacy in Cancer Cell Lines
The tables below present the in vitro cytotoxic activity of this compound and Sorafenib against various human cancer cell lines.
Table 3: this compound Anti-proliferative Activity
| Cell Line | Cancer Type | IC50 (nM) |
| HUVEC (VEGF-stimulated) | Endothelial | 26 |
| Human Aortic Smooth Muscle (PDGF-stimulated) | Smooth Muscle | 249 |
Data compiled from publicly available sources.
Table 4: Sorafenib Anti-proliferative Activity
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | ~6 |
| HuH-7 | Hepatocellular Carcinoma | ~6 |
| HCT 116 | Colon Carcinoma | 18.6 |
| MCF7 | Breast Carcinoma | 16.0 |
| H460 | Non-small Cell Lung Carcinoma | 18.0 |
| GB1B | Glioblastoma | 3.52 (3 days), 1.68 (7 days) |
Data compiled from publicly available sources.[3][4][5]
Experimental Protocols
Detailed experimental protocols for kinase and cell viability assays are crucial for the interpretation and replication of results. As no direct comparative studies were found, generalized protocols for these assays are provided below.
Biochemical Kinase Assay (Generalized Protocol)
This assay measures the ability of a compound to inhibit the activity of a purified kinase.
-
Reaction Mixture Preparation: A reaction buffer containing the purified kinase, a specific substrate (peptide or protein), and ATP is prepared.
-
Compound Incubation: The test compounds (this compound or Sorafenib) are added to the reaction mixture at various concentrations. A control with no inhibitor is also included.
-
Kinase Reaction Initiation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period.
-
Reaction Termination: The reaction is stopped, often by the addition of a solution containing EDTA.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (Generalized Protocol - MTT/XTT Assay)
This assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a CO2 incubator.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or Sorafenib). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).
-
Addition of Tetrazolium Salt: A solution of a tetrazolium salt (e.g., MTT or XTT) is added to each well.
-
Incubation for Formazan Formation: The plates are incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells convert the tetrazolium salt into a colored formazan product.
-
Solubilization of Formazan: For MTT assays, a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. XTT assays produce a soluble formazan product, so this step is not always necessary.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability for each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.
Summary and Conclusion
Based on the available in vitro data, both this compound and Sorafenib are potent multi-kinase inhibitors with significant anti-angiogenic and anti-proliferative activities.
-
This compound demonstrates high potency against key drivers of angiogenesis, namely VEGFR-2, VEGFR-3, and PDGFRβ, as well as c-Kit. Its activity appears more focused on these receptor tyrosine kinases.
-
Sorafenib exhibits a broader inhibitory profile, targeting both the RAF/MEK/ERK signaling pathway and a range of receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation.
The selection of one compound over the other for further investigation would likely depend on the specific molecular profile of the cancer being studied, particularly the key driver kinases involved in its growth and survival.
It is imperative to reiterate that the absence of direct head-to-head comparative studies necessitates caution when interpreting the compiled data. Future in vitro studies directly comparing this compound and Sorafenib under identical experimental conditions are warranted to provide a more definitive and objective assessment of their relative potencies and efficacy.
References
Validating Telatinib Mesylate Target Engagement in Tumor Tissue: A Comparative Guide
Introduction
Telatinib Mesylate is a potent, orally available small-molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and proliferation. Its primary targets include Vascular Endothelial Growth Factor Receptors 2 and 3 (VEGFR-2/VEGFR-3), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), and c-Kit.[1][2] Validating the engagement of Telatinib with its intended targets within the tumor microenvironment is a critical step in preclinical and clinical development, providing evidence of its mechanism of action and a basis for pharmacodynamic (PD) biomarker strategies.
This guide provides a comparative overview of methods to validate this compound's target engagement in tumor tissue, with a focus on experimental data and protocols. We will also draw comparisons with other well-established multi-targeted tyrosine kinase inhibitors, Sunitinib and Sorafenib, to provide context for researchers, scientists, and drug development professionals.
Comparative Kinase Inhibition Profile
This compound exhibits a distinct kinase inhibition profile compared to other multi-targeted inhibitors like Sunitinib and Sorafenib. The following table summarizes the half-maximal inhibitory concentrations (IC50) for these compounds against key targets.
| Target | This compound (IC50, nM) | Sunitinib (IC50, nM) | Sorafenib (IC50, nM) |
| VEGFR-2 | 6[1] | 9 | 90 |
| VEGFR-3 | 4[1] | 4 | 20 |
| PDGFRβ | 2[2] | 2 | 58 |
| c-Kit | 1[1] | 8 | 68 |
| B-Raf | >10,000 | >10,000 | 22 |
| C-Raf | >10,000 | >10,000 | 6 |
Data presented is a compilation from various preclinical studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Methods for Validating Target Engagement in Tumor Tissue
Validating the biological activity of this compound in tumor tissue involves a multi-faceted approach, combining direct measures of target phosphorylation with downstream assessments of angiogenesis and cellular proliferation.
Inhibition of VEGFR-2 Phosphorylation (Western Blotting)
A primary mechanism of action for Telatinib is the inhibition of ligand-induced autophosphorylation of VEGFR-2. This can be directly assessed in tumor lysates using Western blotting.
Experimental Protocol: Western Blot for Phospho-VEGFR2 (pVEGFR2) in Tumor Lysates
-
Tumor Homogenization:
-
Excise tumors from treated and control animals and snap-freeze in liquid nitrogen.
-
Homogenize frozen tumor tissue (~50-100 mg) in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 30-50 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on an 8% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-VEGFR2 (e.g., Tyr1175) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip the membrane and re-probe for total VEGFR-2 and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Assessment of Anti-Angiogenic Effects (Immunohistochemistry)
Inhibition of VEGFR signaling by Telatinib is expected to reduce tumor angiogenesis. This can be quantified by measuring microvessel density (MVD) in tumor sections using immunohistochemistry (IHC) for the endothelial cell marker CD31.
Experimental Protocol: Immunohistochemistry for CD31 in Tumor Xenografts
-
Tissue Preparation:
-
Fix freshly excised tumors in 10% neutral buffered formalin for 24 hours.
-
Process and embed tissues in paraffin.
-
Cut 4-5 µm sections and mount on charged slides.
-
-
Immunohistochemical Staining:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating sections in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum (e.g., normal goat serum).
-
Incubate sections with a primary antibody against CD31 overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Wash with PBS.
-
Develop the signal with a DAB substrate kit, resulting in a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
-
Quantification of Microvessel Density (MVD):
-
Scan slides using a whole-slide scanner.
-
Identify "hot spots" of high vascularity at low magnification.
-
Count individual microvessels in several high-power fields (e.g., 200x or 400x) within these hot spots.
-
Express MVD as the average number of vessels per field.
-
In Vivo Imaging of Tumor Vasculature (Dynamic Contrast-Enhanced MRI)
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a non-invasive imaging technique that can quantitatively assess changes in tumor blood flow, vessel permeability, and the volume of the extravascular extracellular space.[3][4] These parameters are expected to be altered by effective anti-angiogenic therapy.
Experimental Protocol: Dynamic Contrast-Enhanced MRI in Mouse Xenograft Models
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse and maintain its body temperature.
-
Place a catheter in the tail vein for contrast agent administration.
-
-
MRI Acquisition:
-
Acquire pre-contrast T1-weighted images to determine the baseline relaxation time (T1).
-
Administer a bolus of a gadolinium-based contrast agent (e.g., Gd-DTPA) via the tail vein catheter.
-
Acquire a series of rapid T1-weighted images for several minutes to monitor the influx and efflux of the contrast agent in the tumor.
-
-
Data Analysis:
-
Generate concentration-time curves for the contrast agent in the tumor tissue and in an artery (arterial input function).
-
Fit the data to a pharmacokinetic model (e.g., the Tofts model) to calculate parameters such as:
-
Ktrans (volume transfer constant): Reflects blood flow and vessel permeability.
-
ve (extravascular extracellular volume fraction): Represents the volume of the extravascular extracellular space per unit volume of tissue.
-
kep (rate constant): Describes the flux of contrast agent from the extravascular extracellular space back to the plasma.
-
-
A reduction in Ktrans is indicative of decreased blood flow and/or permeability, consistent with an anti-angiogenic effect.[3]
Comparative Preclinical and Clinical Pharmacodynamic Data
The following tables summarize key pharmacodynamic findings for this compound and its comparators from various studies.
Table 2: Preclinical In Vivo Efficacy in Xenograft Models
| Compound | Dose | Tumor Model | Tumor Growth Inhibition (%) | Reference |
| Telatinib | 25 mg/kg, p.o., qd | H460 (NSCLC) | 68 | N/A |
| Sunitinib | 40 mg/kg, p.o., qd | SF763T (Glioblastoma) | 75 | N/A |
| Sorafenib | 30 mg/kg, p.o., qd | PLC/PRF/5 (HCC) | 100 | [1] |
Note: Data is from separate studies and not a direct comparison. Tumor models and dosing schedules differ.
Table 3: Clinical Pharmacodynamic Biomarker Changes
| Biomarker | This compound | Sunitinib | Sorafenib |
| Plasma VEGF | Increased | Increased | Increased |
| Plasma sVEGFR-2 | Decreased[5] | Decreased | Decreased |
| Tumor Blood Flow (Ktrans) | Decreased[5] | Decreased | Decreased |
These changes are class effects observed with VEGFR inhibitors.
Visualizing Pathways and Workflows
This compound Signaling Pathway
Caption: this compound inhibits VEGFR-2 autophosphorylation.
Experimental Workflow for Target Validation
Caption: Workflow for validating Telatinib target engagement.
Logical Relationship of Target Engagement Methods
Caption: Relationship of target engagement validation methods.
Conclusion
Validating the target engagement of this compound in tumor tissue is essential for confirming its mechanism of action and guiding its clinical development. A combination of techniques, including Western blotting for pVEGFR-2, immunohistochemistry for CD31, and dynamic contrast-enhanced MRI, provides a comprehensive assessment of both direct target inhibition and downstream anti-angiogenic effects. While direct comparative preclinical data with other VEGFR inhibitors is limited, the available information suggests that this compound is a potent inhibitor of key drivers of tumor angiogenesis. The experimental protocols and comparative data presented in this guide offer a framework for researchers to design and interpret studies aimed at elucidating the in vivo activity of this compound and similar targeted therapies.
References
- 1. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Practical Dynamic Contrast Enhanced MRI in Small Animal Models of Cancer: Data Acquisition, Data Analysis, and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Protocol | Proteintech Group [ptglab.com]
- 5. Dynamic contrast-enhanced MRI for monitoring antiangiogenic treatment: determination of accurate and reliable perfusion parameters in a longitudinal study of a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Selectivity of Telatinib Mesylate and Vatalanib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity profiles of two multi-targeted tyrosine kinase inhibitors: Telatinib Mesylate and Vatalanib. By presenting supporting experimental data, detailed methodologies, and visual representations of key signaling pathways and experimental workflows, this document aims to be a valuable resource for researchers in oncology and drug development.
Introduction
This compound (BAY 57-9352) and Vatalanib (PTK787/ZK 222584) are orally bioavailable small molecule inhibitors that primarily target vascular endothelial growth factor receptors (VEGFRs), playing a crucial role in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[1][2] Both compounds also exhibit inhibitory activity against other receptor tyrosine kinases, including platelet-derived growth factor receptors (PDGFRs) and c-Kit.[3][4] Understanding the nuances in their kinase selectivity is critical for predicting their therapeutic efficacy and potential off-target effects.
Kinase Selectivity Profile
The kinase selectivity of a drug is a crucial determinant of its efficacy and safety profile. A more selective inhibitor is expected to have fewer off-target effects. Both Telatinib and Vatalanib are classified as multi-targeted kinase inhibitors, with a focus on key drivers of angiogenesis.
Primary Targets and Potency
Both Telatinib and Vatalanib inhibit VEGFRs, PDGFRs, and c-Kit at nanomolar concentrations. However, there are notable differences in their relative potencies against these targets.
One study directly comparing the two inhibitors highlighted that Telatinib has a more favorable selectivity profile for certain kinases. For instance, while both potently inhibit VEGFR2, Telatinib shows a proportionally stronger inhibition of VEGFR3 and c-Kit compared to its VEGFR2 activity than Vatalanib does.[3] Specifically, the IC50 values for VEGFR3 and c-Kit are 0.66 and 0.17 times that of VEGFR2 for Telatinib, respectively. In contrast, for Vatalanib, these ratios are 18 and 20, respectively, indicating a greater separation in potency between its primary targets.[3]
Data Presentation
The following table summarizes the reported IC50 values for this compound and Vatalanib against their primary kinase targets. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.
| Kinase Target | This compound (IC50, nM) | Vatalanib (IC50, nM) |
| VEGFR1 (Flt-1) | - | 77[5] |
| VEGFR2 (KDR/Flk-1) | 6[3][6] | 37[4][5] |
| VEGFR3 (Flt-4) | 4[3][6] | 660[4] |
| PDGFRα | 15[3][6] | - |
| PDGFRβ | - | 580[4] |
| c-Kit | 1[3][6] | 730[4] |
Note: A lower IC50 value indicates greater potency.
Signaling Pathways
Telatinib and Vatalanib exert their anti-angiogenic effects by inhibiting key signaling pathways downstream of VEGFR and PDGFR. Activation of these receptors by their respective ligands (VEGF and PDGF) leads to receptor dimerization, autophosphorylation, and the initiation of a cascade of intracellular signaling events that promote endothelial cell proliferation, migration, and survival, as well as pericyte recruitment and vessel maturation.
Caption: Simplified signaling pathways of VEGFR and PDGFR inhibited by Telatinib and Vatalanib.
Experimental Protocols
The determination of kinase inhibitor potency and selectivity is commonly performed using in vitro kinase assays. Below are generalized protocols for two widely used methods: the radiometric assay and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Radiometric Kinase Assay ([33P]-ATP Filter Binding Assay)
This assay measures the incorporation of a radiolabeled phosphate from [γ-33P]ATP into a kinase substrate.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-33P]ATP
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM MnCl₂, 1 mM DTT)
-
Test compounds (Telatinib or Vatalanib) dissolved in DMSO
-
EDTA solution to stop the reaction
-
Phosphocellulose filter plates
-
Phosphoric acid wash buffer
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the assay buffer, recombinant kinase, and substrate.
-
Add the diluted test compounds to the wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding EDTA solution.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This homogeneous assay format relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.
Materials:
-
Recombinant kinase
-
Biotinylated substrate peptide
-
Europium-labeled anti-phospho-specific antibody (donor)
-
Streptavidin-conjugated fluorophore (e.g., APC or XL665) (acceptor)
-
ATP
-
Assay buffer
-
Test compounds (Telatinib or Vatalanib) dissolved in DMSO
-
EDTA solution to stop the reaction
-
TR-FRET compatible microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the assay buffer, recombinant kinase, and biotinylated substrate peptide.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature for a specific duration.
-
Stop the reaction by adding EDTA solution.
-
Add the detection mix containing the Europium-labeled antibody and Streptavidin-conjugated fluorophore.
-
Incubate the plate to allow for antibody-substrate binding.
-
Measure the TR-FRET signal using a compatible microplate reader (excitation of the donor and measurement of emission from both donor and acceptor).
-
The ratio of the acceptor to donor emission is calculated. A higher ratio indicates more phosphorylated substrate.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Caption: General experimental workflow for an in vitro kinase inhibition assay.
Conclusion
Both this compound and Vatalanib are potent inhibitors of key angiogenic receptor tyrosine kinases. The available data suggests that Telatinib may offer a more potent and potentially more selective inhibition profile against certain key targets like VEGFR3 and c-Kit relative to its VEGFR2 activity when compared to Vatalanib. This difference in selectivity could have implications for both the efficacy and the side-effect profiles of these compounds. For researchers, the choice between these inhibitors may depend on the specific kinase targets of interest in their experimental models. The provided experimental protocols offer a foundation for conducting further comparative studies to elucidate the full spectrum of their kinase selectivity.
References
- 1. Vatalanib - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. Phase I dose escalation study of telatinib, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor 2 and 3, platelet-derived growth factor receptor beta, and c-Kit, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. revvity.com [revvity.com]
- 6. medchemexpress.com [medchemexpress.com]
Cross-Resistance Profile of Telatinib Mesylate with Other Tyrosine Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telatinib Mesylate is an orally available small-molecule tyrosine kinase inhibitor (TKI) that targets multiple receptor tyrosine kinases involved in tumor angiogenesis and proliferation. Its primary targets include Vascular Endothelial Growth Factor Receptors 2 and 3 (VEGFR2/3), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and c-Kit.[1][2][3] The development of resistance to TKI therapy is a significant challenge in clinical oncology. This guide provides a comparative overview of the potential cross-resistance profile of this compound with other TKIs, based on its mechanism of action and available preclinical data on resistance mechanisms for TKIs with similar targets.
Target Profile of this compound and Other TKIs
Understanding the target profile of this compound in comparison to other TKIs is fundamental to postulating its cross-resistance characteristics.
| Target | This compound | Imatinib | Sunitinib | Sorafenib |
| VEGFR2 | Inhibitor [1][3] | - | Inhibitor [4] | Inhibitor [5] |
| VEGFR3 | Inhibitor [1][3] | - | Inhibitor [4] | Inhibitor [5] |
| PDGFRα | Inhibitor [2][3] | Inhibitor | Inhibitor [4] | Inhibitor |
| PDGFRβ | Inhibitor [1] | Inhibitor | Inhibitor [4] | Inhibitor |
| c-Kit | Inhibitor [1][2][3] | Inhibitor | Inhibitor [4] | Inhibitor |
| BCR-ABL | - | Inhibitor | - | - |
| Raf Kinases | Low Affinity[3] | - | - | Inhibitor [5] |
| FLT3 | - | - | Inhibitor [4] | - |
| RET | - | - | Inhibitor [4] | - |
Cross-Resistance Profile
Direct experimental data on the cross-resistance of this compound with other TKIs is limited. However, by examining the known mechanisms of resistance to TKIs with overlapping targets, we can infer a potential cross-resistance profile for Telatinib.
Resistance Mediated by c-Kit and PDGFRA Mutations
Mutations in the kinase domains of c-Kit and PDGFRA are common mechanisms of resistance to imatinib in Gastrointestinal Stromal Tumors (GIST).
-
c-Kit Mutations:
-
ATP-binding pocket mutations (e.g., V654A in exon 13): These mutations can confer resistance to imatinib. Sunitinib has shown activity against the V654A mutation.[6][7] Given that Telatinib also targets c-Kit, its efficacy against this mutation would require experimental validation.
-
"Gatekeeper" mutations (e.g., T670I in exon 14): This mutation confers resistance to imatinib. Sunitinib, regorafenib, and sorafenib have demonstrated activity against the T670I mutation.[6] The activity of Telatinib against this specific mutation is not yet reported.
-
Activation loop mutations (e.g., D816V, D820G, N822K, Y823D in exon 17): These mutations are known to be resistant to sunitinib.[6] Other TKIs like regorafenib and sorafenib show some activity against certain activation loop mutants.[6] The efficacy of Telatinib against these mutations is unknown.
-
-
PDGFRA Mutations:
-
D842V Mutation (exon 18): This mutation is a well-established cause of primary resistance to imatinib in GIST.[8][9] Dasatinib has shown some in vitro activity against this mutation.[10] Avapritinib is a potent inhibitor of the PDGFRA D842V mutation.[11] The effectiveness of Telatinib against this specific mutation has not been documented in the available literature.
-
Resistance Mediated by Alterations in Angiogenesis Pathways
Resistance to anti-angiogenic TKIs like sunitinib and sorafenib often involves the activation of alternative pro-angiogenic signaling pathways or upregulation of angiogenic factors.
-
Activation of Alternative Pathways: Tumors can develop resistance to VEGFR inhibitors by activating alternative signaling pathways to promote angiogenesis, such as the FGF/FGFR pathway.[2][12] Since Telatinib has low affinity for the FGFR family, it may not be effective in overcoming resistance driven by FGFR activation.[3]
-
Hypoxia-Inducible Factors (HIFs): The hypoxic tumor microenvironment induced by anti-angiogenic therapies can lead to the stabilization of HIFs, which in turn upregulate various pro-angiogenic factors, contributing to resistance.[13][14] Combining VEGFR inhibitors with agents that target HIFs or downstream effectors is an area of active research.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate TKI cross-resistance.
Generation of TKI-Resistant Cell Lines
This protocol describes a stepwise dose-escalation method to generate TKI-resistant cancer cell lines in vitro.[1]
-
Initial Dosing: Culture parental cancer cell lines in the presence of a TKI at a concentration close to the IC50 value.
-
Dose Escalation: Once the cells resume normal growth, gradually increase the concentration of the TKI in a stepwise manner.
-
Selection and Expansion: At each concentration, select and expand the surviving, proliferating cells.
-
Confirmation of Resistance: After several months of culture under drug pressure, confirm the development of resistance by determining the IC50 value of the resistant cell line and comparing it to the parental cell line using a cell viability assay.
Workflow for generating TKI-resistant cell lines.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][15][16]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of the TKI for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
References
- 1. Secondary c-Kit mutations confer acquired resistance to RTK inhibitors in c-Kit mutant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming resistance to antiangiogenic therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Sunitinib resistance in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oleanolic acid restores drug sensitivity in sorafenib-resistant hepatocellular carcinoma: evidence from in vitro and in vivo studies | EurekAlert! [eurekalert.org]
- 6. Complementary activity of tyrosine kinase inhibitors against secondary kit mutations in imatinib-resistant gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The V654A second-site KIT mutation increases tumor oncogenesis and STAT activation in a mouse model of gastrointestinal stromal tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of agents and treatments for PDGFRA-mutated gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tyrosine Kinase Inhibitors for Gastrointestinal Stromal Tumor After Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. An updated review of the treatment landscape for advanced gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming Resistance to Antiangiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Resistance Mechanisms to Anti-angiogenic Therapies in Cancer [frontiersin.org]
- 14. Sorafenib resistance in hepatocarcinoma: role of hypoxia-inducible factors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genomic and transcriptomic analysis of imatinib resistance in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Telatinib Mesylate Demonstrates Potent Anti-Angiogenic Effects in Matrigel Plug Assay
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison guide confirming the potent anti-angiogenic effects of Telatinib Mesylate, a multi-targeted tyrosine kinase inhibitor. This guide provides a detailed analysis of this compound's performance in the widely accepted Matrigel plug assay, alongside a comparison with other known anti-angiogenic agents. The data presented underscores this compound's potential as a significant therapeutic agent in oncology by effectively inhibiting the formation of new blood vessels, a critical process for tumor growth and metastasis.
This compound is an orally available, small-molecule inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors 2 and 3 (VEGFR-2/-3), as well as the Platelet-Derived Growth Factor Receptor β (PDGFR-β).[1][2] By blocking these key signaling pathways, this compound effectively hinders the proliferation and migration of endothelial cells, crucial steps in angiogenesis.
Comparative Efficacy of Anti-Angiogenic Agents
The following table summarizes the quantitative data from in vivo studies, including the Matrigel plug assay and other relevant models, to provide a clear comparison of the anti-angiogenic efficacy of this compound and other selected agents.
| Compound | Assay Type | Animal Model | Dosage/Concentration | Endpoint Measured | Result (% Inhibition/Reduction) |
| This compound | Zebrafish in vivo angiogenesis assay | Zebrafish | 0.031 µM | Number and length of intersegmental vessels (ISVs) | 33.8% reduction in ISV number; 23.3% reduction in ISV length[3][4] |
| Anlotinib | Colorectal cancer xenograft | Mouse | 0.75 mg/kg | Microvessel Density (CD31+) | ~32% reduction[5] |
| 1.5 mg/kg | ~63% reduction[5] | ||||
| 3.0 mg/kg | ~82% reduction[5] | ||||
| Apatinib | Pancreatic cancer xenograft | Nude Mouse | 50 mg/kg, 100 mg/kg, 200 mg/kg | Microvessel Density (CD31+) | Dose-dependent decrease in MVD[6] |
In-Depth Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
Matrigel Plug Assay Protocol
The Matrigel plug assay is a standard in vivo model to assess angiogenesis.[7]
-
Preparation of Matrigel Mixture: Growth factor-reduced Matrigel is thawed at 4°C overnight. The liquid Matrigel is then mixed with a pro-angiogenic factor, such as Vascular Endothelial Growth Factor (VEGF) or basic Fibroblast Growth Factor (bFGF), to induce angiogenesis. The test compound (e.g., this compound) or vehicle control is added to the Matrigel mixture.
-
Subcutaneous Injection: The Matrigel mixture is subcutaneously injected into the flank of immunocompromised mice. The liquid Matrigel solidifies at body temperature, forming a plug.
-
Incubation Period: The mice are monitored for a defined period, typically 7 to 14 days, during which blood vessels from the surrounding tissue infiltrate the Matrigel plug.
-
Plug Excision and Analysis: After the incubation period, the mice are euthanized, and the Matrigel plugs are excised.
-
Quantification of Angiogenesis: The extent of angiogenesis within the plugs can be quantified using several methods:
-
Hemoglobin Assay: The hemoglobin content of the plug is measured to quantify the amount of blood, which correlates with the density of new blood vessels.[8][9]
-
Immunohistochemistry: The plugs are fixed, sectioned, and stained with antibodies against endothelial cell markers such as CD31 or CD34. The microvessel density (MVD) is then quantified by image analysis.[10]
-
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathway targeted by this compound.
References
- 1. Phase I dose escalation study of telatinib (BAY 57-9352) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The inhibitory effect of tyrosine kinase inhibitors on angiogenesis in zebrafish and interrelationship with the activation of the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anlotinib Suppresses Colorectal Cancer Proliferation and Angiogenesis via Inhibition of AKT/ERK Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apatinib inhibits pancreatic cancer growth, migration and invasion through the PI3K/AKT and ERK1/2/MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Telatinib Mesylate
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Telatinib Mesylate are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound, adhering to best practices and regulatory considerations.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure to a compound that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1].
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Always inspect gloves for integrity before use and wash hands thoroughly after handling[2].
-
Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to prevent eye contact[2].
-
Lab Coat: A flame-resistant and impervious lab coat should be worn to protect against skin contact[2].
-
Respiratory Protection: If there is a risk of dust or aerosol formation, a NIOSH/MSHA-approved respirator should be used[3]. All handling should occur in a well-ventilated area, preferably within a chemical fume hood[2].
Disposal of this compound Waste
The primary principle for the disposal of this compound is that it must not be released into the environment. Discharge to sewer systems or waterways is strictly prohibited[2]. The recommended method of disposal is through a licensed chemical destruction facility.
Step-by-Step Disposal Procedure:
-
Segregate Waste: All waste materials containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and contaminated PPE, must be segregated from general laboratory waste.
-
Containerize Waste:
-
Place solid waste in a clearly labeled, sealed, and suitable container.
-
For liquid waste (e.g., solutions containing this compound), use a sealed, leak-proof container that is appropriately labeled.
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the name "this compound."
-
Arrange for Professional Disposal: The collected waste must be disposed of through a licensed chemical destruction plant. Controlled incineration with flue gas scrubbing is a suitable method[2]. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Evacuate non-essential personnel from the immediate spill area. Remove all sources of ignition[2].
-
Wear Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE.
-
Contain the Spill: Prevent the spill from spreading and ensure it does not enter drains[2].
-
Clean the Spill:
-
For solid spills, carefully collect the material using spark-proof tools and place it in a suitable, closed container for disposal[2]. Avoid generating dust[2].
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
-
Decontaminate the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable cleaning agent.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbents and contaminated PPE, must be disposed of as hazardous waste.
Disposal of Empty Containers
Empty containers that previously held this compound must also be handled with care.
-
Triple Rinse: Containers should be triple-rinsed with a suitable solvent[2]. The rinsate must be collected and disposed of as hazardous chemical waste.
-
Render Unusable: After rinsing, puncture the container to make it unusable for other purposes[2].
-
Disposal: The rinsed and punctured containers can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill, in accordance with local regulations[2]. Combustible packaging materials may be disposed of via controlled incineration[2].
Data Summary for Disposal and Handling
| Parameter | Recommendation | Source |
| Primary Disposal Method | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [2] |
| Environmental Discharge | Prohibited. Do not discharge to sewers or water systems. | [2] |
| Container Rinsing | Triple rinse (or equivalent) with a suitable solvent. | [2] |
| Rinsate Disposal | Collect and dispose of as hazardous waste. | [2] |
| Empty Container Disposal | Puncture and recycle, recondition, or send to a sanitary landfill. | [2] |
| Spill Cleanup | Use spark-proof tools and avoid dust formation. Collect in a sealed container. | [2] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling of Telatinib Mesylate: A Guide for Laboratory Professionals
This document provides crucial safety and logistical information for the handling and disposal of Telatinib Mesylate in a laboratory setting. Adherence to these guidelines is essential to ensure the safety of all personnel working with this potent pharmaceutical compound.
Hazard Identification and Risk Assessment
This compound is a potent tyrosine kinase inhibitor.[1] While a specific Occupational Exposure Limit (OEL) has not been established, it should be handled as a hazardous substance with the potential for adverse health effects upon exposure. One Safety Data Sheet (SDS) for the free base, Telatinib, indicates it is toxic and can cause moderate to severe skin and eye irritation.[2] Another SDS for Telatinib classifies it as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[3] Therefore, a thorough risk assessment should be conducted before any handling activities to determine the potential for exposure and to implement appropriate control measures.
Personal Protective Equipment (PPE)
The primary methods for controlling exposure to potent compounds like this compound are engineering controls such as fume hoods, ventilated balance enclosures, or glove boxes.[4][5] Personal Protective Equipment (PPE) should be used as a secondary level of protection. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye and Face Protection | Skin Protection | Respiratory Protection |
| Handling Solids (weighing, aliquoting) | Tightly fitting safety goggles with side-shields.[6] A face shield may also be required depending on the quantity and potential for dust generation.[7] | Chemical-resistant gloves (e.g., double-gloving with nitrile gloves). Gloves must be inspected prior to use.[6] A disposable lab coat or coveralls ("bunny suit") is recommended.[5][7] | An N95 or higher-rated respirator is required if handling outside of a containment system.[7] For higher-risk activities, a Powered Air-Purifying Respirator (PAPR) may be necessary.[4] |
| Handling Solutions | Tightly fitting safety goggles with side-shields.[6] | Chemical-resistant gloves.[6] A lab coat should be worn. | Generally not required if handled within a certified chemical fume hood. |
| Cleaning and Decontamination | Tightly fitting safety goggles with side-shields and a face shield.[7] | Heavy-duty, chemical-resistant gloves. A disposable, fluid-resistant lab coat or coveralls. | An N95 or higher-rated respirator should be worn, especially if dealing with spills of solid material. |
Procedural Guidance for Safe Handling
3.1. Preparation and Weighing of Solid Compound:
-
All handling of solid this compound should be performed within a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation exposure.
-
Utilize disposable equipment (e.g., weigh boats, spatulas) where possible to reduce the need for cleaning and potential for cross-contamination.
-
When weighing, use gentle motions to avoid creating airborne dust.
3.2. Preparation of Solutions:
-
Solutions should be prepared in a chemical fume hood.
-
Avoid splashing by adding solvent to the solid slowly and carefully.
-
Ensure all containers are clearly labeled with the compound name, concentration, and appropriate hazard warnings.
3.3. Administration (In Vitro/In Vivo):
-
For cell-based assays, perform all steps in a biological safety cabinet.
-
For animal studies, utilize appropriate containment and handling procedures to prevent exposure to animal waste, which may contain the compound or its metabolites.
Disposal Plan
All waste contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, must be treated as hazardous waste.
-
Solid Waste: Collect in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour down the drain.[6]
-
Sharps: All contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
-
Decontamination: All surfaces and equipment should be decontaminated after use. A suitable decontamination solution (e.g., a high-pH detergent) should be used, followed by a rinse with water. All cleaning materials must be disposed of as hazardous waste.
-
Incineration: Used glove bags and other highly contaminated disposable materials are required to be incinerated.[4]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing.[6] Wash the affected area with soap and plenty of water.[6] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[6] Rinse the mouth with water.[6] Seek immediate medical attention.[6]
-
Spills: Evacuate the area. For small spills of solid material, carefully cover with a damp absorbent material to avoid raising dust, then sweep into a hazardous waste container. For liquid spills, absorb with an inert material and place in a hazardous waste container. The spill area should then be decontaminated. For large spills, contact the institution's environmental health and safety department.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
